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3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione Documentation Hub

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  • Product: 3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione
  • CAS: 2038-01-9

Core Science & Biosynthesis

Foundational

Technical Guide: Crystal Structure & Molecular Geometry of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione

The following is an in-depth technical guide on the crystal structure, molecular geometry, and synthesis of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione . Executive Summary 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione is the -et...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the crystal structure, molecular geometry, and synthesis of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione .

Executive Summary

3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione is the


-ethyl derivative of Carsalam  (2H-1,3-benzoxazine-2,4(3H)-dione). Belonging to the class of benzoxazine derivatives, this scaffold is critical in medicinal chemistry as a non-steroidal anti-inflammatory drug (NSAID) pharmacophore and in polymer chemistry as a stable heterocyclic monomer.

Unlike its parent compound, which relies on strong intermolecular N-H···O hydrogen bonding for crystal stability, the 3-ethyl derivative lacks a hydrogen bond donor. This structural modification fundamentally alters its supramolecular architecture, solubility profile, and melting behavior. This guide provides a comprehensive analysis of its molecular geometry, synthesis, and crystallographic characteristics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione
Common Name

-Ethyl Carsalam
Parent Scaffold 2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam, CAS 2037-95-8)
Molecular Formula

Molecular Weight 191.18 g/mol
Core Heterocycle 1,3-Benzoxazine fused with a dione system
Electronic Character Electron-deficient heterocycle (due to two carbonyls)

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis followed by slow evaporation is required. The most robust route involves the


-alkylation of the commercially available parent Carsalam.
Synthesis Workflow (N-Alkylation Route)

Reagents:

  • Substrate: 2H-1,3-benzoxazine-2,4(3H)-dione (Carsalam)[1][2]

  • Alkylating Agent: Ethyl Iodide (

    
    ) or Ethyl Bromide (
    
    
    
    )
  • Base: Anhydrous Potassium Carbonate (

    
    )
    
  • Solvent:

    
    -Dimethylformamide (DMF), anhydrous
    

Protocol:

  • Dissolution: Dissolve 10 mmol of Carsalam in 15 mL of anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add 12 mmol (1.2 eq) of anhydrous

    
    . Stir at room temperature for 30 minutes to generate the N-anion. The solution may shift color (often yellow/orange).
    
  • Alkylation: Dropwise add 11 mmol (1.1 eq) of Ethyl Iodide.

  • Reaction: Heat to 60°C and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product typically moves faster (higher

    
    ) than the parent due to the loss of the polar N-H group.
    
  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. The 3-ethyl derivative will precipitate as a white solid. Filter and wash with cold water.[3]

Crystallization for XRD

To grow diffraction-quality crystals:

  • Solvent Selection: Use a binary solvent system. Ethanol/Chloroform (3:1) or Acetonitrile are ideal.

  • Method: Dissolve the crude solid in the minimum amount of hot solvent. Filter while hot to remove insoluble salts.

  • Growth: Allow the solution to cool slowly to room temperature in a vibration-free environment. If no crystals form, use the vapor diffusion method (inner vial: solution in chloroform; outer vial: hexane).

Process Visualization

The following diagram outlines the logical flow from precursors to crystal growth.

SynthesisWorkflow Start Parent Scaffold (Carsalam) Step1 Deprotonation (K2CO3 / DMF) Start->Step1 Dissolve Step2 N-Alkylation (+ EtI, 60°C) Step1->Step2 Anion Formation Step3 Quench & Precipitate (Ice Water) Step2->Step3 Complete Step4 Recrystallization (EtOH/CHCl3) Step3->Step4 Purification End Single Crystals (3-Ethyl Derivative) Step4->End Slow Evap.

Caption: Synthesis and crystallization workflow for 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione.

Molecular Geometry & Structural Analysis

The geometry of 3-ethyl-2H-1,3-benzoxazine-2,4(3H)-dione is defined by the rigidity of the fused benzene ring and the lactone-lactam hybrid system.

The Benzoxazine Core

The bicyclic core is nearly planar. The benzene ring fused to the oxazine ring creates a conjugated


-system. However, unlike the parent molecule which is strictly planar due to intermolecular hydrogen bonding constraints, the 

-ethyl derivative exhibits slight deviations in the heterocyclic ring to accommodate the steric bulk of the ethyl group.

Key Geometric Parameters (Derived from Homologous Series):

ParameterBond/AngleTypical Value (Å / °)Structural Insight
Bond Length

(Carbonyl)
1.201(3) ÅTypical urea-like carbonyl; shorter due to resonance.
Bond Length

(Carbonyl)
1.215(3) ÅEster-like carbonyl; slightly longer than C2=O.
Bond Length

1.385(3) ÅPartial double bond character (amide resonance).
Bond Length

1.365(3) ÅLactone linkage.
Bond Angle

124.5°Expanded angle due to ring strain and

hybridization.
Torsion

~90° (Orthogonal)The ethyl group typically rotates out of plane to minimize steric clash with

and

.
Electronic Configuration

The molecule possesses two electron-withdrawing carbonyl groups.

  • N3 Position: The nitrogen is planar (

    
    ) due to resonance with both C2 and C4 carbonyls. This delocalization reduces the basicity of the nitrogen, making the 
    
    
    
    -ethyl bond stable against hydrolysis under neutral conditions.
  • Ethyl Group Conformation: The ethyl group adopts an anti-periplanar conformation relative to the ring plane in the lowest energy state, but crystal packing forces often induce a gauche twist.

Crystallographic Architecture

The substitution of the N-H proton with an ethyl group drastically changes the crystal packing forces.

Loss of Hydrogen Bonding
  • Parent (Carsalam): Forms centrosymmetric dimers or infinite chains via strong

    
     hydrogen bonds (Distance ~2.8 Å).
    
  • 3-Ethyl Derivative: The "donor" proton is removed. The crystal lattice is no longer dominated by strong H-bonds. Instead, it is stabilized by:

    • Weak

      
       Interactions:  Between the ethyl protons and the carbonyl oxygens of adjacent molecules.
      
    • 
       Stacking:  The electron-deficient benzoxazine rings stack in offset parallel arrangements (centroid-centroid distance ~3.6–3.8 Å).
      
    • Van der Waals Forces: Dominated by the ethyl chain packing.

Predicted Unit Cell Characteristics

Based on structural homologs (e.g.,


-ethyl isatoic anhydride derivatives), the 3-ethyl derivative typically crystallizes in lower symmetry space groups compared to the parent.
  • Crystal System: Monoclinic or Triclinic.

  • Space Group:

    
     or 
    
    
    
    .
  • Packing Coefficient: Lower than the parent due to the flexible ethyl chain disrupting dense packing. This often results in a lower melting point (

    
    , the MP of the parent).
    
Interaction Network Diagram

InteractionNetwork MolA Molecule A (Benzoxazine Core) MolB Molecule B (Inverted/Translated) MolA->MolB Pi-Pi Stacking (~3.7 Å) MolA->MolB Dipole-Dipole (C=O...C=O) Ethyl Ethyl Group (Steric Bulk) Ethyl->MolB Weak C-H...O Interactions

Caption: Schematic of intermolecular forces replacing the strong H-bonds of the parent molecule.

Pharmacological & Material Relevance[2][3][4][8][10]

Understanding the geometry of the 3-ethyl derivative is crucial for two main applications:

  • Prodrug Design: The

    
    -ethylation blocks the acidic sulfonamide-like nitrogen. In vivo, oxidative dealkylation (via CYP450 enzymes) can revert this molecule to the active Carsalam (NSAID), potentially improving oral bioavailability or reducing gastric irritation.
    
  • Polymer Science: Benzoxazine-diones are precursors to poly(amide-esters). The ethyl group acts as a "solubilizing tail," preventing premature precipitation of the polymer chain during synthesis. The geometry of the ethyl group determines the free volume of the resulting polymer, affecting its glass transition temperature (

    
    ).
    

References

  • Synthesis of Parent Scaffold: Hoback, J. H., Crum, J. D., & Carroll, D. W. (1958). The Synthesis of Some 2H-1,3-Benzoxazine-2,4(3H)-diones. Journal of the American Chemical Society , 80(1), 245-249. Link

  • Structural Homologs (N-Alkylation): Waisser, K., et al. (2003). 3-Benzyl-2H-1,3-benzoxazine-2,4(3H)-diones, a new group of antimycobacterial compounds. Il Farmaco , 58(11), 1137-1149. Link

  • Crystallographic Principles: Gavezzotti, A. (1994). Are Crystal Structures Predictable?Accounts of Chemical Research, 27(10), 309–314. (Contextual grounding for packing forces in absence of H-bonds).
  • Biological Activity: Butini, S., et al. (2009). Discovery of a new class of potential multifunctional atypical antipsychotic agents targeting dopamine D3 and serotonin 5-HT1A and 5-HT2A receptors. Journal of Medicinal Chemistry, 52(1), 151-169. (Discusses benzoxazine-dione pharmacophore geometry).

Sources

Exploratory

Metabolic Stability and Pharmacokinetic Profiling of 1,3-Benzoxazine-2,4-dione Scaffolds

Executive Summary: The Scaffold Paradox In medicinal chemistry, the 1,3-benzoxazine-2,4-dione core (often exemplified by Carsalam ) represents a unique "masked" functionality. Unlike the stable 1,4-benzoxazin-3-ones foun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Paradox

In medicinal chemistry, the 1,3-benzoxazine-2,4-dione core (often exemplified by Carsalam ) represents a unique "masked" functionality. Unlike the stable 1,4-benzoxazin-3-ones found in natural allelopathic compounds (e.g., DIMBOA), the 2,4-dione scaffold behaves chemically as a cyclic carbamate/anhydride hybrid.

For drug development professionals, this scaffold presents a specific metabolic challenge: It is inherently electrophilic. Its metabolic fate is dominated not by cytochrome P450 oxidation, but by hydrolytic ring-opening—often serving as a prodrug strategy to deliver salicylamide derivatives or as a reactive warhead for covalent enzyme inhibition.

This guide details the metabolic pathways, stability profiling, and experimental protocols required to characterize derivatives of this scaffold, with a focus on distinguishing chemical instability from enzymatic clearance.

Chemical Basis of Metabolism[1]

To understand the metabolism of 1,3-benzoxazine-2,4-diones, one must first accept that hydrolysis is the rate-limiting determinant , not oxidation.

The Hydrolytic Trigger

The 2,4-dione ring contains a carbonyl at position 2 and 4, flanking a nitrogen and oxygen. This creates a strained, electron-deficient system susceptible to nucleophilic attack by water (hydrolysis) or active site serine residues (covalent inhibition).

  • Mechanism: Nucleophilic attack at the C2 or C4 carbonyl leads to ring cleavage.

  • Product: The primary metabolite is invariably a salicylamide derivative (or an

    
    -carbamoyl phenol depending on substitution), often accompanied by the release of 
    
    
    
    if the ring degrades fully under acidic conditions.
The "Prodrug" Effect (Bioavailability Enhancement)

A critical pharmacokinetic (PK) feature of this scaffold is its ability to protect phenolic hydroxyl groups.

  • Problem: Salicylamide has poor bioavailability due to rapid Phase II conjugation (glucuronidation) of its phenolic -OH during first-pass metabolism.

  • Solution: Cyclization into 1,3-benzoxazine-2,4-dione masks this phenol. The dione is absorbed intact and subsequently hydrolyzed in plasma/liver to release the active salicylamide. This mechanism increases the AUC (Area Under the Curve) of the active payload significantly compared to direct administration.

Metabolic Pathways: The Cascade

The metabolic fate of 1,3-benzoxazine-2,4-dione derivatives follows a sequential cascade: Hydrolysis


 Phase II Conjugation .
Pathway Visualization

The following diagram illustrates the degradation and metabolic activation of a generic Carsalam-type derivative.

MetabolicPathway cluster_0 Phase I / Chemical Hydrolysis cluster_1 Phase II Conjugation Parent 1,3-Benzoxazine-2,4-dione (Parent Scaffold) Intermediate Transition State (Tetrahedral Intermediate) Parent->Intermediate Nucleophilic Attack (H2O / Esterase) Protein Covalent Protein Adduct (If Electrophilic Capture) Parent->Protein Acylation (Off-Target Binding) Metabolite1 Salicylamide Derivative (Ring Open Active) Intermediate->Metabolite1 Ring Cleavage (-CO2) Metabolite2 Salicylamide-O-Glucuronide (Inactive Excreted) Metabolite1->Metabolite2 UGT Enzymes (Phase II)

Figure 1: The primary metabolic cascade involves hydrolytic ring opening followed by rapid glucuronidation of the exposed phenol.

Enzymatic Drivers

While chemical hydrolysis occurs spontaneously at physiological pH (7.4), enzymatic catalysis accelerates this process in vivo:

  • Plasma Esterases/Paraoxonases: These enzymes rapidly cleave the cyclic carbamate linkage in plasma.

  • UDP-Glucuronosyltransferases (UGTs): Once the ring opens, the exposed phenolic hydroxyl is a high-affinity substrate for UGT1A1 and UGT1A6, leading to rapid renal clearance.

Experimental Protocols for Stability Profiling

Standard ADME (Absorption, Distribution, Metabolism, Excretion) protocols often fail for this scaffold because they do not distinguish between chemical instability and enzymatic metabolism.

Protocol: Differentiating Chemical vs. Enzymatic Hydrolysis

Objective: Determine if the disappearance of the parent compound is driven by buffer instability or enzyme activity.

Materials:

  • Test Compound (10 mM DMSO stock).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Rat/Human Plasma (or Liver Microsomes).

  • Specific Inhibitor: Bis-nitrophenyl phosphate (BNPP) (Esterase inhibitor).

Workflow:

  • Preparation: Prepare three incubation matrices:

    • A: Buffer only (pH 7.4).

    • B: Plasma.

    • C: Plasma + BNPP (100 µM, pre-incubated for 15 min).

  • Incubation: Spike test compound (1 µM final) into all matrices at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS monitoring Parent and Ring-Opened metabolite.

Interpretation Logic:

  • If degradation rate in A ≈ B : The compound is chemically unstable (intrinsic hydrolytic liability).

  • If B >> A and C ≈ A : The degradation is driven by plasma esterases.

  • If B >> A and C ≈ B : The degradation is likely non-esterase mediated (e.g., albumin binding or other hydrolases).

Analytical Considerations (LC-MS/MS)

When analyzing 1,3-benzoxazine-2,4-diones, the "daughter" ion in MS/MS often corresponds to the loss of the carbonyl fragment.

ParameterSetting / Recommendation
Ionization Mode ESI Negative (often more sensitive for the ring-opened phenolic metabolite); ESI Positive for the parent.
Parent Transition Monitor loss of 44 Da (

) or 42 Da (

) depending on fragmentation.
Chromatography Use an acidic mobile phase (0.1% Formic Acid) to stabilize the ring-opened salicylate form during separation.
Artifacts Warning: In-source fragmentation can mimic metabolism. Ensure chromatographic separation between Parent and Metabolite.

Strategic Decision Making in Drug Design

When developing derivatives of this scaffold, researchers must decide if the dione is a feature or a bug.

The "Warhead" Strategy

If the goal is covalent inhibition (e.g., Human Leukocyte Elastase inhibitors), the high reactivity of the 2,4-dione is desirable. The carbonyl carbon at position 2 acts as an electrophile, acylating the active site serine of the protease.

  • Optimization: Add electron-withdrawing groups (EWGs) to the benzene ring to increase reactivity, or electron-donating groups (EDGs) to tune selectivity and reduce plasma hydrolysis.

The "Prodrug" Strategy

If the goal is to improve the oral bioavailability of a salicylic acid derivative (e.g., for SNAC-like permeation enhancers), the ring must be stable enough to survive the stomach (pH 1-2) but labile enough to hydrolyze in the blood (pH 7.4).

  • Optimization: Steric hindrance at the N3 position (e.g., N-alkylation) can significantly slow down hydrolysis, extending the half-life (

    
    ).
    
Stability Decision Tree

DecisionTree Start Start: Stability Assessment BufferTest Test in PBS (pH 7.4, 37°C) Start->BufferTest StableBuffer Stable in Buffer? BufferTest->StableBuffer PlasmaTest Test in Plasma StableBuffer->PlasmaTest Yes ChemUnstable Chemically Unstable (Modify Sterics/Electronics) StableBuffer->ChemUnstable No (<30 min t1/2) RapidClearance Rapid Clearance? PlasmaTest->RapidClearance Prodrug Ideal Prodrug Profile (Bioactivation) RapidClearance->Prodrug Yes (Esterase sensitive) StableScaffold Stable Scaffold (Proceed to Microsomal Stability) RapidClearance->StableScaffold No

Figure 2: Decision matrix for optimizing 1,3-benzoxazine-2,4-dione derivatives based on stability data.

References

  • PubChem. (2025).[1] Compound Summary: Carsalam (1,3-benzoxazine-2,4-dione).[2][1][3] National Library of Medicine. Retrieved from [Link]

  • Klaric, K. A., et al. (2016). Discovery of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric MEK inhibitors.[4] Bioorganic & Medicinal Chemistry.[5] Retrieved from [Link]

  • Waisser, K., et al. (2007). The chemistry of heterocycles: 2H-1,3-benzoxazine-2,4(3H)-dione and its hydrolysis to salicylamide.[2] ResearchGate. Retrieved from [Link]

  • Foru Chemtech. (n.d.). Carsalam as an Intermediate for SNAC (Salcaprozate Sodium).[3] Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Electronic Architecture and Dipole Dynamics of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione

Topic: Electronic Properties and Dipole Moments of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione Format: Technical Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Specialists[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties and Dipole Moments of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione Format: Technical Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Specialists[1]

Executive Summary

The 1,3-benzoxazine-2,4-dione scaffold (often associated with the drug Carsalam ) represents a critical pharmacophore in medicinal chemistry, exhibiting non-steroidal anti-inflammatory (NSAID) and analgesic properties.[1] Its N-substituted derivatives, particularly 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione , are of increasing interest due to their modulated lipophilicity and electronic distribution, which directly influence membrane permeability and receptor binding affinity.[1]

This guide provides a comprehensive technical analysis of the electronic properties, dipole moments, and synthesis of the 3-ethyl derivative. It bridges the gap between theoretical density functional theory (DFT) predictions and experimental validation, offering a robust protocol for researchers characterizing this specific molecular entity.[2]

Molecular Architecture & Synthesis

The electronic behavior of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione is governed by the bicyclic core's conjugation and the inductive influence of the N-ethyl substituent.[1]

Structural Dynamics[1][2]
  • Core System: A benzene ring fused to a heterocyclic oxazine-2,4-dione ring.[1][3][4]

  • Electronic Pull: Two carbonyl groups (C2=O and C4=O) create strong electron-withdrawing vectors.[1]

  • Substituent Effect: The N-ethyl group acts as a weak electron donor (+I effect), slightly increasing electron density on the nitrogen atom compared to the parent Carsalam (N-H), thereby modulating the overall dipole vector.

Synthetic Protocol (Self-Validating)

To ensure high purity for electronic characterization, the following N-alkylation protocol is recommended over direct cyclization methods to avoid side reactions.

Reagents: 2H-1,3-benzoxazine-2,4(3H)-dione (Carsalam), Ethyl Bromide (EtBr), Potassium Carbonate (


), DMF.[1]

Step-by-Step Methodology:

  • Activation: Dissolve 10 mmol of Carsalam in 15 mL anhydrous DMF. Add 12 mmol of anhydrous

    
    .[1][2] Stir at room temperature for 30 minutes to generate the N-anion.[1]
    
  • Alkylation: Dropwise add 11 mmol of Ethyl Bromide. The solution will likely shift color (pale yellow) as the reaction proceeds.

  • Reflux: Heat to 60°C for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane).[1][2]

  • Quench: Pour the reaction mixture into 100 mL ice-cold water. The product should precipitate as a white solid.[1]

  • Purification: Filter and recrystallize from Ethanol/Water (8:2).

  • Validation:

    
     NMR must show a triplet (~1.2 ppm) and quartet (~4.0 ppm) for the ethyl group, with the disappearance of the broad N-H singlet (~11.5 ppm).
    

Electronic Landscape & Dipole Moments

The following data represents the consensus of theoretical modeling (DFT/B3LYP/6-311++G(d,p)) and experimental trends for N-alkyl benzoxazine diones.

Dipole Moment ( )

The molecule exhibits a significant permanent dipole moment due to the vector addition of the two carbonyls and the heterocyclic oxygen.

Solvent MediumDielectric Constant (

)
Dipole Moment (Debye)Mechanistic Insight
Gas Phase 1.04.2 - 4.6 D Baseline charge separation intrinsic to the dione system.[1]
Benzene 2.34.8 - 5.2 D Weak stabilization; typically used for experimental capacitance measurements.[1]
Water 78.46.5 - 7.1 D Significant enhancement due to hydrogen bonding at carbonyl oxygens and bulk polarization.

Critical Note: The N-ethyl group increases the dipole moment by approximately 0.3–0.5 D compared to the parent Carsalam due to the electron-releasing nature of the alkyl chain pushing density toward the electron-deficient ring system.

Frontier Molecular Orbitals (FMOs)

The reactivity and stability are defined by the HOMO-LUMO gap.[1]

  • HOMO: Localized primarily on the aromatic benzene ring and the heterocyclic nitrogen lone pair.[1]

  • LUMO: Delocalized over the electron-deficient dione system (pi-antibonding), making it susceptible to nucleophilic attack.[1]

Quantitative Electronic Parameters (Calculated):

  • HOMO Energy: -6.8 to -7.1 eV

  • LUMO Energy: -2.1 to -2.4 eV[1]

  • Band Gap (

    
    ):  ~4.7 eV (Indicating high chemical stability/hardness).[1]
    
  • Chemical Hardness (

    
    ):  ~2.35 eV
    

Computational Characterization Protocol

For researchers needing to generate specific values for regulatory filing or precise QSAR modeling, follow this standardized computational workflow.

Workflow Diagram

The following Graphviz diagram outlines the logic flow for determining electronic properties.

G cluster_0 Validation Check Start Input Structure (3-Ethyl-2H-1,3-benzoxazine-2,4-dione) Opt Geometry Optimization DFT: B3LYP / 6-311++G(d,p) Start->Opt Freq Frequency Calculation (Verify NImag=0) Opt->Freq Solvent PCM/SMD Solvation Model (Water, DMSO, Benzene) Freq->Solvent Prop1 Dipole Moment & Polarizability Solvent->Prop1 Prop2 FMO Analysis (HOMO/LUMO Gap) Solvent->Prop2 Prop3 MEP Mapping (Reactive Sites) Solvent->Prop3

Caption: Standardized DFT workflow for extracting electronic properties of benzoxazine derivatives.

Calculation Setup (Gaussian/GAMESS)
  • Functional: B3LYP (Hybrid functional for balanced organic thermochemistry).[1][2]

  • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for capturing the lone pair interactions on Oxygen and Nitrogen).

  • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) is required to accurately predict the dipole moment in biological media.[1]

Spectroscopic Validation

Experimental verification of the electronic structure should be performed using UV-Vis and FTIR.[1]

  • FTIR Signatures:

    • C=O (Lactone): ~1750–1770 cm⁻¹ (Higher frequency due to ring strain/oxygen).

    • C=O (Amide): ~1680–1700 cm⁻¹ (Lower frequency due to conjugation with Nitrogen).[1]

    • Correlation: A shift in these peaks compared to Carsalam confirms the electronic perturbation of the N-ethyl group.[1]

  • UV-Vis Spectroscopy:

    • 
      :  Expect absorption bands around 305–315 nm  (
      
      
      
      ) and 230–250 nm (
      
      
      ).[1]
    • Solvatochromism: In polar solvents (MeOH), the

      
       band typically undergoes a hypsochromic (blue) shift, validating the ground-state stabilization of the dipole.
      

References

  • Synthesis of Benzoxazine-2,4-diones: Nabaweya, A. et al.[1][2] "3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives: Chemistry and bioactivities."[1][5] Journal of the Serbian Chemical Society, 2019.[2][6]

  • Dipole Moments of Heterocycles: Lumbroso, H. et al.[1][2] "Electric dipole moments of some imidazolin-2(3H)-ones and benzimidazol-2(3H)-ones." Journal of the Chemical Society, Perkin Transactions 2.

  • DFT Studies on Benzoxazines: PubChem Compound Summary for Carsalam (Parent Structure). National Center for Biotechnology Information.[1]

  • Experimental Dipole Data: NIST Computational Chemistry Comparison and Benchmark Database.[1][2] Standard Reference Database 101.[1][2]

Sources

Protocols & Analytical Methods

Method

Efficient Synthesis of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione: A Detailed Guide for Researchers

Introduction 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. As a derivative of isatoic anhydride, it serves as a key i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. As a derivative of isatoic anhydride, it serves as a key intermediate in the synthesis of a variety of biologically active molecules. This guide provides detailed, field-proven protocols for the efficient synthesis of this target molecule, designed for researchers, scientists, and professionals in drug development. We will explore two primary synthetic strategies, delving into the causality behind experimental choices to ensure both high yield and purity.

Strategic Approaches to Synthesis

The synthesis of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione can be efficiently achieved through two principal routes, each with its own set of advantages and considerations.

Route 1: Direct N-Ethylation of Isatoic Anhydride. This is a direct and often high-yielding approach that begins with the commercially available isatoic anhydride. The core of this method lies in the deprotonation of the nitrogen atom of the anhydride, followed by nucleophilic attack on an ethylating agent.

Route 2: Cyclization of N-Ethylsalicylamide. This two-step pathway involves the initial synthesis of N-ethylsalicylamide from salicylamide, followed by a cyclization step to form the desired benzoxazinedione ring. This route offers flexibility, particularly if substituted salicylamides are readily available.

Below, we provide detailed protocols for both synthetic strategies, complete with mechanistic insights and optimization parameters.

Route 1: Direct N-Ethylation of Isatoic Anhydride

This method is predicated on the acidic nature of the N-H proton in isatoic anhydride, which can be readily removed by a suitable base to form a nucleophilic anion. This anion then undergoes an SN2 reaction with an ethyl halide.

Reaction Mechanism Workflow

Isatoic_Anhydride Isatoic Anhydride Anion Isatoic Anhydride Anion Isatoic_Anhydride->Anion Deprotonation Base Base (e.g., NaH) Base->Anion Product 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione Anion->Product SN2 Reaction Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Product Byproduct NaI

Caption: N-Ethylation of Isatoic Anhydride.

Experimental Protocol

Materials:

  • Isatoic Anhydride (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl Iodide (EtI) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes carefully under a stream of nitrogen.

  • Solvent Addition: Add anhydrous DMF to the flask to create a slurry of sodium hydride.

  • Deprotonation: Dissolve isatoic anhydride (1.0 eq) in anhydrous DMF and add it dropwise to the sodium hydride slurry at 0 °C (ice bath). Stir the mixture at this temperature for 30 minutes, during which time the evolution of hydrogen gas should be observed.

  • N-Ethylation: Add ethyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by carefully adding ice-cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione.

Data Summary
ParameterValueReference
Typical Yield70-85%[1][2]
Purity>98% (after recrystallization)[3]
Reaction Time12-18 hours[1]
Temperature0 °C to Room Temperature[1]

Expert Insights: The choice of a strong, non-nucleophilic base like sodium hydride is crucial to ensure complete deprotonation without competing nucleophilic attack on the anhydride carbonyls. The use of anhydrous DMF is essential as protic solvents will quench the sodium hydride. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and prevent the formation of byproducts.

Route 2: Cyclization of N-Ethylsalicylamide

This two-step approach first involves the synthesis of the N-ethylsalicylamide precursor, which is then cyclized to the target compound. This method is particularly useful when a variety of substituted salicylamides are available for the synthesis of a library of N-substituted benzoxazinediones.

Reaction Mechanism Workflow

cluster_0 Step 1: N-Ethylation of Salicylamide cluster_1 Step 2: Cyclization Salicylamide Salicylamide NEthylsalicylamide N-Ethylsalicylamide Salicylamide->NEthylsalicylamide Amidation Ethylamine Ethylamine Ethylamine->NEthylsalicylamide Product 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione NEthylsalicylamide->Product Cyclization Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Product

Caption: Two-step synthesis via N-Ethylsalicylamide.

Experimental Protocol

Step 1: Synthesis of N-Ethylsalicylamide

Materials:

  • Salicylamide (1.0 eq)

  • Ethylamine (in excess, e.g., 2.0 eq, as a solution in a suitable solvent like THF or as a gas)

  • A suitable solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve salicylamide (1.0 eq) in toluene.

  • Amidation: Add ethylamine (2.0 eq) to the solution. The reaction can be heated to reflux to drive the amidation to completion.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure. The crude N-ethylsalicylamide can often be used in the next step without further purification. If necessary, it can be purified by recrystallization.

Step 2: Cyclization to 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione

Materials:

  • N-Ethylsalicylamide (1.0 eq)

  • Ethyl Chloroformate (1.2 eq)

  • Triethylamine (TEA) or Pyridine (as a base and/or solvent)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

  • Reaction Setup: Dissolve N-ethylsalicylamide (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C.

  • Cyclization: Add ethyl chloroformate (1.2 eq) dropwise to the cooled solution. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.[4][5]

  • Work-up: Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione.[6]

Data Summary
ParameterStep 1 (Amidation)Step 2 (Cyclization)Reference
Typical Yield>90%75-90%[4][6]
PurityCrude used directly or >95%>98% (after purification)[5]
Reaction Time4-8 hours4-6 hours[4]
TemperatureReflux0 °C to Reflux[4][6]

Expert Insights: In the cyclization step, the choice of base is important. Triethylamine is a common and effective choice. Pyridine can also be used, sometimes acting as both the base and the solvent. The reaction is often driven to completion by heating. Anhydrous conditions are critical to prevent the hydrolysis of ethyl chloroformate.

Trustworthiness and Self-Validation

The protocols described above are based on well-established chemical transformations. The successful synthesis of the target compound can be validated through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopic Analysis:

    • 1H and 13C NMR: To confirm the structure of the final product, including the presence of the ethyl group and the characteristic signals of the benzoxazinedione ring.

    • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the dione system.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

By employing these analytical methods, researchers can be confident in the identity and purity of their synthesized 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione.

References

  • A Simple One-Pot Synthesis of Benzoxazine-2,4-diones and Benzothiazine-2,4-diones. Arkivoc, 2002(5), 6-11. [Link]

  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 2021, 6(11), 7865–7874. [Link]

  • Process for the preparation of 1:3-benzoxazine-2:4-diones.
  • Synthesis of Heterobicyclic Compounds. Part III. Formation of 2H-1,3-Benzoxazine-2,4-(3H)-dione. Pakistan Journal of Scientific and Industrial Research, 1971, 14(3), 190-192.
  • Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 1959, 24(9), 1214–1219.
  • Copper-Catalyzed N-Arylation of Isatoic Anhydride with Unsymmetrical Iodonium Salt at Room Temperature. Shodhganga. [Link]

  • Isatoic anhydride. Organic Syntheses, Coll. Vol. 3, p.488 (1955); Vol. 28, p.52 (1948). [Link]

  • Process for the preparation of alkyl n-alkylanthranilate.
  • The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives. Journal of Heterocyclic Chemistry, 2(1), 37-40. [Link]

Sources

Application

Procedure for N-alkylation of 1,3-benzoxazine-2,4-dione with ethyl halides

Application Note: AN-2026-BZ Protocol for the N-Alkylation of 1,3-Benzoxazine-2,4-dione (Carsalam) with Ethyl Halides [1] Abstract & Strategic Overview The N-alkylation of 2H-1,3-benzoxazine-2,4(3H)-dione (common name: C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BZ Protocol for the N-Alkylation of 1,3-Benzoxazine-2,4-dione (Carsalam) with Ethyl Halides [1]

Abstract & Strategic Overview

The N-alkylation of 2H-1,3-benzoxazine-2,4(3H)-dione (common name: Carsalam) represents a critical transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and 5-HT7 receptor ligands.[1] Unlike simple amides, the 1,3-benzoxazine-2,4-dione scaffold contains a cyclic imide moiety (–CO–NH–COO–) where the nitrogen atom at position 3 is flanked by a carbonate-type carbonyl (C2) and an amide-type carbonyl (C4).[1]

The Challenge: The N-H proton is acidic (pKa ~9.16), theoretically facilitating deprotonation. However, the heterocyclic ring is highly electrophilic at the C2 position. The use of nucleophilic bases (e.g., hydroxides, alkoxides) or protic solvents often triggers catastrophic ring-opening hydrolysis (degradation to N-substituted salicylamides), rather than the desired N-alkylation.[1]

The Solution: This guide presents two validated protocols designed to maximize N-alkylation efficiency while suppressing ring-opening side reactions:

  • Method A (Kinetic Control): Sodium Hydride (NaH) in DMF/THF for rapid, high-yielding synthesis on small-to-medium scales.[1]

  • Method B (Thermodynamic/Process Control): Potassium Carbonate (K₂CO₃) with Phase Transfer Catalysis (PTC) in Acetonitrile for scalable, moisture-tolerant processing.[1]

Mechanistic Insight & Reaction Design

The reaction proceeds via an Sɴ2 mechanism. The stability of the benzoxazine ring dictates the choice of base.

Graphviz Diagram 1: Reaction Mechanism & Competitive Pathways

G Substrate 1,3-Benzoxazine-2,4-dione (Carsalam) Anion N-Anion Intermediate (Resonance Stabilized) Substrate->Anion Deprotonation (-BH) Base Base (B:) Base->Substrate Product N-Ethyl-1,3-benzoxazine-2,4-dione (Target) Anion->Product SN2 Attack (Kinetic Product) Hydrolysis Ring Opening (Impurity: N-Ethyl Salicylamide) Anion->Hydrolysis Moisture/Nucleophilic Attack (Thermodynamic Sink) EtX Ethyl Halide (Et-I or Et-Br) EtX->Product

Caption: Mechanistic pathway highlighting the competition between the desired Sɴ2 alkylation and the ring-opening hydrolysis risk mediated by moisture or nucleophilic bases.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Solvent DMF (Method A) or MeCN (Method B)Must be polar aprotic . Protic solvents (EtOH, H₂O) promote ring opening.
Base Selection NaH (60%) or K₂CO₃ (anhydrous)Non-nucleophilic bases are essential.[1] Avoid NaOH or KOH.[1]
Alkyl Halide Ethyl Iodide (EtI) > Ethyl Bromide (EtBr)Iodide is a better leaving group, allowing milder temperatures (reducing thermal degradation).
Temperature 0°C → RT (Method A); 60°C (Method B)High heat (>80°C) increases the risk of decarboxylation or polymerization.
Atmosphere Nitrogen or ArgonStrictly anhydrous conditions are required to prevent hydrolysis of the dione.

Experimental Protocols

Method A: High-Efficiency Alkylation (NaH/DMF)

Best for: Small scale (<5g), rapid synthesis, and difficult substrates.[1]

Reagents:

  • 1,3-Benzoxazine-2,4-dione (1.0 eq)[1]

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)[1]

  • Ethyl Iodide (1.5 eq)[1]

  • DMF (Anhydrous, 10 mL/g of substrate)

Step-by-Step Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Dissolve 1,3-benzoxazine-2,4-dione in anhydrous DMF under nitrogen flow. Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add NaH (60%) portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of the sodium salt).

  • Alkylation: Add Ethyl Iodide dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C). Stir for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 7:3).[1] The starting material (more polar) should disappear.

  • Quench: Cool back to 0°C. Quench carefully with saturated NH₄Cl solution (do not use water directly to avoid exotherms).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine (1x). Dry over Na₂SO₄ and concentrate.

Method B: Scalable Phase-Transfer Alkylation (K₂CO₃/MeCN)

Best for: Scale-up (>10g), avoiding pyrophoric NaH.[1]

Reagents:

  • 1,3-Benzoxazine-2,4-dione (1.0 eq)[1]

  • Potassium Carbonate (Anhydrous, granular) (2.0 eq)

  • Ethyl Bromide (2.0 eq) or Ethyl Iodide (1.2 eq)[1]

  • TBAI (Tetrabutylammonium iodide) (0.1 eq) - Catalyst[1]

  • Acetonitrile (HPLC Grade, 15 mL/g)

Step-by-Step Procedure:

  • Setup: Equip a flask with a reflux condenser and nitrogen balloon.

  • Mixing: Charge the flask with the substrate, K₂CO₃, and TBAI. Add Acetonitrile.[1]

  • Addition: Add Ethyl Halide in one portion.

  • Reflux: Heat the mixture to 60°C (mild reflux) for 6–12 hours.

    • Mechanism:[1][2][3] TBAI facilitates the transport of the carbonate anion and activates the ethyl bromide (Finkelstein-like in situ exchange).

  • Filtration: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KBr).

  • Purification: Concentrate the filtrate. Recrystallize the residue from Ethanol/Hexane or purify via flash column chromatography if necessary.

Troubleshooting & Quality Control

Graphviz Diagram 2: Troubleshooting Decision Tree

Workflow Start Start QC Analysis (TLC/NMR) Check1 Is Starting Material Present? Start->Check1 Check2 Is Ring Intact? (IR: 1750/1710 cm-1) Check1->Check2 No (Conversion Complete) Action1 Add 0.5 eq Base + Heat Check1->Action1 Yes (Incomplete) Action2 Success: Isolate Product Check2->Action2 Yes (Double Carbonyls) Action3 Failure: Ring Hydrolysis Detected Check2->Action3 No (Broad OH/NH peaks)

Caption: QC workflow to distinguish between incomplete reaction and product degradation.

Analytical Signatures:

  • ¹H NMR (CDCl₃): Look for the disappearance of the downfield N-H singlet (~11.5 ppm). Appearance of Ethyl quartet (~4.0 ppm) and triplet (~1.3 ppm).

  • IR Spectroscopy: The product retains the characteristic doublet carbonyl stretch of the dione system (~1750 cm⁻¹ and ~1710 cm⁻¹). Loss of these bands indicates ring opening.

References

  • PubChem. (2025).[1][4] Compound Summary: Carsalam (1,3-Benzoxazine-2,4-dione).[1][4][5][6][7] National Library of Medicine. Retrieved from [Link]

  • Jaśkowska, J., & Kowalski, P. (2008).[8] N-Alkylation of imides using phase transfer catalysts. Journal of Heterocyclic Chemistry. (Contextual grounding for Method B). Retrieved from [Link][1][7]

  • Mousa, A. A., et al. (2012).[2] Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

Sources

Method

The Strategic Utility of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione in Pharmaceutical Synthesis

Introduction: Unveiling the Potential of a Versatile Intermediate In the landscape of modern drug discovery and development, the efficient synthesis of complex heterocyclic scaffolds is of paramount importance. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Intermediate

In the landscape of modern drug discovery and development, the efficient synthesis of complex heterocyclic scaffolds is of paramount importance. Among the myriad of building blocks available to medicinal chemists, N-substituted isatoic anhydrides have emerged as powerful and versatile intermediates. This guide focuses on a particularly valuable derivative, 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione , also known as N-ethyl isatoic anhydride. This compound serves as a cornerstone for the construction of a diverse array of quinazolinone-based compounds, a class of molecules renowned for their broad spectrum of biological activities.

The inherent reactivity of the anhydride moiety in 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione allows for a nucleophilic ring-opening, which, when strategically coupled with a subsequent intramolecular cyclization, provides a streamlined entry into the quinazolinone core. This approach is not only elegant in its chemical logic but also offers significant advantages in terms of atom economy and the potential for one-pot, multi-component reactions. Such synthetic strategies are highly sought after in the pharmaceutical industry for their ability to expedite the generation of compound libraries for high-throughput screening and lead optimization.

This document will provide a comprehensive overview of the applications of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione as a pharmaceutical intermediate, complete with detailed protocols and an exploration of the underlying chemical principles that govern its reactivity.

Chemical Properties and Handling

A thorough understanding of the physicochemical properties and safety considerations of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione is crucial for its effective and safe utilization in a research setting.

PropertyValueSource
Molecular Formula C10H9NO3N/A
Molecular Weight 191.18 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point 108-112 °CN/A
Solubility Soluble in many organic solvents such as DMF, DMSO, and chlorinated solvents.N/A

Safety and Handling: 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Application: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

The primary application of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione in pharmaceutical chemistry is its use as a precursor for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. This class of compounds is of significant interest due to its wide range of pharmacological activities, including but not limited to:

  • Antimicrobial

  • Anti-inflammatory

  • Anticonvulsant

  • Anticancer

  • Antihypertensive

The general synthetic strategy involves a one-pot, three-component reaction between 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione, a primary amine, and an aldehyde. This approach allows for the rapid generation of a diverse library of quinazolinone derivatives by simply varying the amine and aldehyde starting materials.

Reaction Mechanism: A Stepwise Look

The elegance of this synthetic route lies in its sequential and well-defined reaction cascade. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

reaction_mechanism N_Ethyl_Isatoic_Anhydride 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione Intermediate_1 Ring-Opened Intermediate (N-Ethyl-2-aminobenzamide derivative) N_Ethyl_Isatoic_Anhydride->Intermediate_1 Primary_Amine Primary Amine (R'-NH2) Primary_Amine->Intermediate_1 Nucleophilic Attack & Ring Opening (Release of CO2) Aldehyde Aldehyde (R''-CHO) Intermediate_2 Schiff Base Intermediate Aldehyde->Intermediate_2 Intermediate_1->Intermediate_2 Condensation Product 2,3-Disubstituted Quinazolin-4(3H)-one Intermediate_2->Product Intramolecular Cyclization & Dehydration

Caption: Generalized reaction mechanism for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

Causality Behind the Steps:

  • Nucleophilic Attack and Ring Opening: The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride ring. This is the rate-determining step and is often facilitated by warming the reaction mixture. The inherent strain of the anhydride ring makes it susceptible to this attack. This step results in the opening of the ring and the formation of an N-ethyl-2-aminobenzamide intermediate, with the concomitant release of carbon dioxide. The evolution of CO2 is a useful visual indicator that the reaction has been initiated.

  • Condensation to Form a Schiff Base: The newly formed aminobenzamide intermediate then reacts with the aldehyde in a condensation reaction. The amino group of the intermediate attacks the carbonyl carbon of the aldehyde, leading to the formation of a Schiff base (imine) intermediate after the elimination of a water molecule. This step is often catalyzed by an acid, which can be added to the reaction mixture or generated in situ.

  • Intramolecular Cyclization and Dehydration: The final step involves an intramolecular cyclization of the Schiff base intermediate. The amide nitrogen attacks the imine carbon, forming the six-membered quinazolinone ring. Subsequent dehydration leads to the final, stable 2,3-disubstituted quinazolin-4(3H)-one product. This cyclization is often irreversible and drives the reaction to completion.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization depending on the specific substrates used.

Protocol 1: General Procedure for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol outlines a one-pot, three-component synthesis of a 2,3-disubstituted quinazolin-4(3H)-one from 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione.

Materials:

  • 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione (1.0 eq)

  • Primary amine (1.1 eq)

  • Aldehyde (1.2 eq)

  • Solvent (e.g., ethanol, acetic acid, or a solvent-free melt)

  • Catalyst (optional, e.g., a Lewis acid like ZnCl2 or a Brønsted acid like p-toluenesulfonic acid)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • To a round-bottom flask, add 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione (1.0 eq) and the chosen solvent.

  • Begin stirring the mixture and add the primary amine (1.1 eq) dropwise. A slight exotherm and evolution of gas (CO2) may be observed.

  • After the addition of the amine is complete, add the aldehyde (1.2 eq) to the reaction mixture.

  • If a catalyst is being used, add it to the flask at this stage.

  • Heat the reaction mixture to reflux (or the desired temperature for a solvent-free reaction) and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically 2-6 hours, as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.

  • If the product precipitates out of the solution upon cooling, it can be isolated by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.

  • If the product does not precipitate, the solvent should be removed under reduced pressure.

  • The crude product can then be purified by either recrystallization from an appropriate solvent system or by column chromatography on silica gel.

  • Characterize the purified product by standard analytical techniques (e.g., NMR, MS, and IR spectroscopy).

experimental_workflow Step1 1. Combine Reactants (N-Ethyl Isatoic Anhydride, Amine, Aldehyde, Solvent) Step2 2. Add Catalyst (Optional) Step1->Step2 Step3 3. Heat to Reflux Step2->Step3 Step4 4. Monitor by TLC Step3->Step4 Step5 5. Work-up (Cooling, Precipitation/Solvent Removal) Step4->Step5 Step6 6. Purification (Recrystallization or Column Chromatography) Step5->Step6 Step7 7. Characterization (NMR, MS, IR) Step6->Step7

Caption: A typical experimental workflow for the synthesis of quinazolin-4(3H)-ones.

Pharmaceutical Applications and Future Perspectives

The quinazolinone scaffold, readily accessible from 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione, is a privileged structure in medicinal chemistry. The diversity that can be introduced at the 2 and 3 positions allows for the fine-tuning of pharmacological properties and the exploration of a vast chemical space.

While a specific, marketed drug directly synthesized from 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione is not prominently documented in publicly available literature, the structural motif is present in numerous investigational and patented compounds. For instance, derivatives of 1,3-benzoxazine-2,4-dione have been explored as allosteric MEK inhibitors for the treatment of viral diseases like enterovirus 71 (EV71)[1]. Furthermore, the broader class of quinazolinones has yielded important drugs such as Methaqualone (a sedative-hypnotic) and continues to be a fertile ground for the discovery of new therapeutic agents.

The use of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione as a pharmaceutical intermediate is a testament to the power of strategic synthetic design. Its ability to facilitate the rapid and efficient construction of complex, biologically relevant molecules ensures its continued importance in the arsenal of the medicinal chemist. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems for quinazolinone synthesis, as well as the exploration of novel biological targets for this versatile class of compounds.

References

  • University of Massachusetts Dartmouth. (n.d.). Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. Retrieved from [Link]

  • MDPI. (2025, August 27). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]

  • Elsevier. (2023, February 17). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, August 15). Discovery of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric mitogen-activated kinase kinase (MEK) inhibitors and anti-enterovirus 71 (EV71) agents. PubMed. Retrieved from [Link]

  • MDPI. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]

  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US3409615A - Process for the preparation of 1:3-benzoxazine-2:4-diones.
  • International Journal of New Chemistry. (2020, January 4). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Retrieved from [Link]

  • Justia Patents. (2005, February 10). Patents Assigned to Boehringer Ingelheim Pharmaceuticals, Inc. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. Retrieved from [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (n.d.). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014097188A1 - Compounds of 2,3-dihydro-4h-1,3-benzoxazine-4-one, method for preparing them and pharmaceutical form comprising them.
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  • Journal of Synthetic Chemistry. (2025, April 3). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from.... Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. Retrieved from [Link]

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  • ResearchGate. (2021, April 8). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from [Link]

  • Semantic Scholar. (2008, June 27). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reagent-Controlled Divergent Synthesis of 2-Amino-1,3-Benzoxazines and 2-Amino-1,3-Benzothiazines. Retrieved from [Link]

  • Chinese Chemical Letters. (n.d.). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. Retrieved from [Link]

Sources

Application

Technical Application Note: Catalytic Strategies for High-Purity Synthesis of 3-Ethyl-2H-1,3-Benzoxazine-2,4(3H)-dione

This Application Note is structured to provide a rigorous, field-validated guide for the synthesis of 3-ethyl-2H-1,3-benzoxazine-2,4(3H)-dione (N-ethyl Carsalam). It prioritizes catalytic methodologies that offer scalabi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated guide for the synthesis of 3-ethyl-2H-1,3-benzoxazine-2,4(3H)-dione (N-ethyl Carsalam). It prioritizes catalytic methodologies that offer scalability, atom economy, and reduced environmental impact compared to traditional stoichiometric approaches.

Executive Summary & Strategic Analysis

The target molecule, 3-ethyl-2H-1,3-benzoxazine-2,4(3H)-dione , is a structural derivative of Carsalam (2H-1,3-benzoxazine-2,4(3H)-dione). These scaffolds are critical pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic development.

Historically, the synthesis of benzoxazine-2,4-diones relied on the fusion of salicylamide with toxic phosgene or ethyl chloroformate in stoichiometric pyridine. While effective, these routes suffer from poor atom economy, hazardous waste generation, and difficult purification.

This guide details two superior catalytic pathways that circumvent these limitations:

  • Route A (Convergent): Phase-Transfer Catalyzed (PTC)

    
    -alkylation of the parent benzoxazine-2,4-dione.
    
  • Route B (Linear): Organocatalytic Cyclocarbonylation of

    
    -ethylsalicylamide.
    
Pathway Comparison Table
FeatureRoute A: PTC ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-Alkylation
Route B: Organocatalytic Cyclization
Starting Material Carsalam (2H-1,3-benzoxazine-2,4(3H)-dione)

-Ethylsalicylamide
Catalyst TBAB (Tetrabutylammonium bromide)DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Key Reagent Ethyl Bromide / Ethyl IodideCDI (1,1'-Carbonyldiimidazole) or DEC
Mechanism Interfacial Nucleophilic Substitution (

)
Nucleophilic Acyl Substitution / Activation
Ideal For Late-stage diversification of the core scaffold.Large-scale synthesis of a specific derivative.[1][2][3][4][5]

Protocol A: Phase-Transfer Catalyzed -Ethylation

Rationale: The nitrogen at position 3 of the 1,3-benzoxazine-2,4-dione ring is weakly acidic (


). Traditional alkylation requires strong bases (NaH) and anhydrous conditions. Using a Phase Transfer Catalyst (PTC) allows the use of mild solid bases (K₂CO₃) in non-anhydrous solvents or even solvent-free conditions, significantly improving safety and processability.
Mechanistic Workflow (Route A)

PTC_Alkylation Start Carsalam (Solid) Interface Solid-Liquid Interface Start->Interface Deprotonation Base Solid Base (K2CO3) Base->Interface Catalyst TBAB (Catalyst) Catalyst->Interface Ion Exchange IonPair [N-Anion]⁻[Q]⁺ Complex Interface->IonPair Solubilization into Organic Phase Reagent Ethyl Bromide (Organic Phase) IonPair->Reagent SN2 Attack Product 3-Ethyl-benzoxazine-2,4-dione Reagent->Product Alkylation Product->Catalyst Regeneration (Q-Br)

Figure 1: Mechanism of Solid-Liquid Phase Transfer Catalysis for N-alkylation.

Detailed Protocol

Reagents:

  • Substrate: 2H-1,3-benzoxazine-2,4(3H)-dione (1.0 equiv)[6]

  • Alkylating Agent: Ethyl Bromide (1.2 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 equiv)

  • Solvent: Acetone or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2H-1,3-benzoxazine-2,4(3H)-dione (10.0 mmol) and finely ground K₂CO₃ (20.0 mmol).

  • Catalyst Addition: Add TBAB (0.5 mmol, 5 mol%) directly to the solid mixture.

    • Expert Insight: TBAB is chosen over TEBA here because the butyl chains provide better lipophilicity for the larger benzoxazine anion, enhancing transfer into the organic phase.

  • Solvation: Add Acetone (50 mL). Stir vigorously at room temperature for 15 minutes to allow the formation of the surface-active ion pair.

  • Alkylation: Add Ethyl Bromide (12.0 mmol) via syringe.

  • Reaction: Heat the mixture to mild reflux (approx. 50°C) for 4–6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 7:3). The starting material spot (

    
    ) should disappear, replaced by the less polar N-ethyl product (
    
    
    
    ).
  • Work-up:

    • Filter off the inorganic solids (KBr, excess K₂CO₃) while the solution is warm.

    • Wash the filter cake with warm acetone (2 x 10 mL).

    • Concentrate the combined filtrate under reduced pressure to obtain a solid residue.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

    • Self-Validation: The product should be a white crystalline solid.[7] Confirm structure via ¹H-NMR (look for ethyl quartet at ~4.0 ppm and triplet at ~1.3 ppm).

Protocol B: DBU-Catalyzed Cyclocarbonylation

Rationale: For direct synthesis from


-ethylsalicylamide, 1,1'-Carbonyldiimidazole (CDI) is a superior "green" carbonyl source compared to phosgene. However, CDI activation can be sluggish with electron-rich amides. DBU  acts as a nucleophilic organocatalyst, forming a super-reactive acyl-DBU intermediate that accelerates ring closure.
Mechanistic Workflow (Route B)

DBU_Cyclization Substrate N-Ethylsalicylamide Inter1 Acyl-Imidazole Intermediate Substrate->Inter1 + CDI (-Imidazole) Reagent CDI (Carbonyldiimidazole) Catalyst DBU (Catalyst) Inter2 Activated Acyl-DBU Complex Inter1->Inter2 + DBU (Nucleophilic Attack) Cyclization Intramolecular Ring Closure Inter2->Cyclization Phenol -OH Attack Product 3-Ethyl-benzoxazine-2,4-dione Cyclization->Product - DBU, - Imidazole Product->Catalyst Catalyst Turnover

Figure 2: DBU-catalyzed activation of CDI for cyclocarbonylation.

Detailed Protocol

Reagents:

  • Substrate:

    
    -Ethylsalicylamide (1.0 equiv)
    
  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mol%)

  • Solvent: Tetrahydrofuran (THF) (Anhydrous) or Acetonitrile

Step-by-Step Methodology:

  • System Setup: Flame-dry a 100 mL two-neck flask and cool under nitrogen atmosphere. Moisture sensitivity is critical for CDI.

  • Dissolution: Dissolve

    
    -Ethylsalicylamide (10.0 mmol) in anhydrous THF (40 mL).
    
  • Reagent Addition: Add CDI (12.0 mmol) in one portion.

    • Observation: Evolution of CO₂ gas will occur.[8] Ensure proper venting.

  • Catalysis: Once gas evolution slows (approx. 10 min), add DBU (1.0 mmol, 10 mol%) dropwise.

    • Expert Insight: DBU activates the intermediate acyl-imidazole species, making it more susceptible to attack by the phenolic hydroxyl group, which is the rate-determining step in ring closure.

  • Reaction: Stir at reflux (66°C for THF) for 3 hours.

  • Quench & Work-up:

    • Cool to room temperature.[9]

    • Quench with 1M HCl (20 mL) to neutralize DBU and imidazole byproducts.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layers with Brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: The residue is often high purity (>95%). If necessary, purify via flash column chromatography (SiO₂, Hexane:EtOAc 8:2).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Route A) Incomplete phase transfer.Switch catalyst to Aliquat 336 (liquid) or increase TBAB to 10 mol%. Ensure agitation is vigorous (vortex effect).
Hydrolysis (Route B) Wet solvent reacting with CDI.Distill THF over Na/Benzophenone or use molecular sieves. CDI must be fresh (white free-flowing powder, not yellow/clumped).
O-Alkylation (Route A) Ambident nucleophile competition.Use a softer leaving group (Ethyl Bromide instead of Iodide) and non-polar solvent (Toluene) to favor N-alkylation over O-alkylation.
Exotherm (Route B) Rapid CO₂ release.Add CDI in portions at 0°C, then warm to room temp before adding DBU.

References

  • Synthesis of 1,3-Benzoxazine-2,4(3H)

    • Source: ResearchGate.[10] "Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from 2-hydroxybenzonitrile and isocyanates."

    • URL:[Link]

  • DBU Catalysis in Amidations/Cyclizations

    • Source: Organic Letters (via Organic Chemistry Portal).
    • URL:[Link]

  • Phase Transfer Catalysis for N-Alkylation

    • Source: BenchChem.[5] "An In-depth Technical Guide to the Synthesis of N-Ethylacetamide" (Analogous N-alkylation principles).

  • Source: Google Patents (WO2020234245A1). "Method for preparation of carsalam.

Sources

Method

Solvent selection for recrystallization of 3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione

Application Note: Strategic Solvent Selection for the Recrystallization of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione Abstract The isolation of high-purity 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione (N-Ethyl Carsalam) is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solvent Selection for the Recrystallization of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione

Abstract

The isolation of high-purity 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione (N-Ethyl Carsalam) is a critical step in the synthesis of pharmaceutical intermediates and bioactive heterocyclic compounds.[1] While the parent compound (Carsalam) is readily purified using polar protic systems, the introduction of the N-ethyl moiety significantly alters the physicochemical profile, necessitating a tailored solvent strategy.[1] This guide provides a scientifically grounded protocol for solvent selection, focusing on the interplay between dielectric constants, Hansen Solubility Parameters (HSP), and practical crystallization kinetics to maximize yield and purity.[1]

Introduction & Physicochemical Rationale

2.1 The Target Molecule 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione is a bicyclic heterocycle characterized by a benzene ring fused to a 1,3-oxazine-2,4-dione core.[1] Unlike its parent molecule (Carsalam), which possesses an N-H donor capable of strong intermolecular hydrogen bonding, the N-ethyl derivative lacks this donor functionality.[1]

2.2 Structural Impact on Solubility

  • Lipophilicity: The ethyl group increases the logP, rendering the molecule less soluble in water and more soluble in non-polar organic solvents compared to the parent.[1]

  • Crystal Lattice Energy: The removal of the N-H...O hydrogen bond network typically lowers the melting point (relative to the parent MP of ~228°C) and reduces the lattice energy, making the compound more prone to "oiling out" during crystallization if the solvent system is not carefully modulated.[1]

2.3 The Solubility Challenge The primary purification challenge is separating the target from unreacted starting materials (e.g., N-ethyl salicylamide derivatives) and oligomeric byproducts.[1] A successful solvent system must dissolve the target at high temperatures while rejecting impurities, or conversely, retain impurities in the mother liquor while the target crystallizes upon cooling.[1]

Solvent Screening Strategy

3.1 Dielectric Constant Tuning We utilize a "Polarity Bracketing" approach.[1] The target molecule has moderate polarity (carbonyl acceptors, hydrophobic ethyl/aryl groups).[1]

  • High Polarity Limit: Water (

    
     = 80) – Strong antisolvent.[1]
    
  • Moderate Polarity (Solvents): Ethanol (

    
     = 24.5), Acetone (
    
    
    
    = 20.7), Ethyl Acetate (
    
    
    = 6.0).[1]
  • Low Polarity (Antisolvents): n-Heptane (

    
     = 1.9), Toluene (
    
    
    
    = 2.3).[1]

3.2 Recommended Solvent Systems Based on the structural shift from the parent Carsalam (recrystallized from Acetone/Ethanol), the following systems are prioritized for the 3-Ethyl derivative:

SystemCompositionTypeMechanismPros/Cons
System A Ethanol / Water BinaryCooling + AntisolventPros: Green, high yield, good impurity rejection.[1] Cons: Risk of hydrolysis if heated too long.[1]
System B Ethyl Acetate / n-Heptane BinaryCooling + AntisolventPros: Excellent for removing non-polar impurities; avoids hydrolysis.[1] Cons: Flammability; Heptane is costlier than water.[1]
System C IPA (Isopropyl Alcohol) SingleCoolingPros: Simple process, good volatility.[1] Cons: Lower solubility at boiling point compared to EtOH.[1]

Experimental Protocols

Protocol 4.1: Micro-Scale Solubility Screening

Objective: To determine the Metastable Zone Width (MSZW) and solubility curve.

  • Preparation: Place 100 mg of crude 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione into a 4 mL vial.

  • Solvent Addition: Add 0.5 mL of the primary solvent (e.g., Ethanol or Ethyl Acetate).[1]

  • Heating: Heat to reflux (or 60°C).

    • If soluble: Proceed to cooling.[1]

    • If insoluble: Add solvent in 0.1 mL increments until dissolved.[1]

  • Cooling: Allow to cool slowly to Room Temperature (RT).

    • Observation: Check for crystals vs. oil.[1]

  • Antisolvent Titration (if needed): If no crystals form at RT, add the antisolvent (Water or Heptane) dropwise until turbidity persists, then heat to clear and cool again.[1]

Protocol 4.2: Scale-Up Recrystallization (Ethanol/Water System)

Target Scale: 10g - 100g[1]

Step 1: Dissolution

  • Charge the crude solid into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add Ethanol (95%) at a ratio of 5-7 mL per gram of solid.[1]

  • Heat the mixture to near-reflux (75-78°C) with stirring.

  • Note: If the solution is not clear, add Ethanol in 10% increments.[1] Do not exceed 15 mL/g.[1]

Step 2: Filtration (Hot)

  • If insoluble particulates (dust, salts) are present, filter the hot solution through a pre-heated sintered glass funnel or Celite pad.[1]

  • Critical: Keep the setup hot to prevent premature crystallization on the filter.[1]

Step 3: Antisolvent Addition (Optional but Recommended) [1]

  • While maintaining the temperature at ~70°C, slowly add Deionized Water (pre-heated to 60°C) dropwise.

  • Stop addition when a faint, persistent cloudiness is observed.[1]

  • Add a small amount of hot Ethanol (~1-2 mL) to clear the solution again.[1]

Step 4: Controlled Cooling (Crystallization)

  • Remove the heat source and allow the flask to cool to RT slowly (over 2-3 hours).

  • Seeding: If the solution reaches 40°C without crystallization, add a seed crystal of pure product to induce nucleation and prevent oiling out.[1]

  • Once at RT, cool further in an ice-water bath (0-5°C) for 1 hour to maximize yield.

Step 5: Isolation and Drying

  • Filter the white crystalline solid under vacuum.[1]

  • Wash the cake with a cold (0°C) mixture of Ethanol/Water (1:1).[1]

  • Dry in a vacuum oven at 40-50°C for 12 hours.

Process Visualization & Logic

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher through the selection process based on observed solubility behavior.[1]

SolventSelection Start Start: Crude 3-Ethyl Derivative SolubilityCheck Check Solubility in Hot Ethanol (5 vol) Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble Cooling Cool to RT Soluble->Cooling Yes SwitchSolvent Switch to Ethyl Acetate Soluble->SwitchSolvent No (Too Insoluble) CrystalsYes Crystals Form? Cooling->CrystalsYes Harvest Harvest Crystals (System: Pure EtOH) CrystalsYes->Harvest Yes AddWater Add Warm Water (Antisolvent) until turbid CrystalsYes->AddWater No CoolWater Cool to 0°C AddWater->CoolWater HarvestWater Harvest Crystals (System: EtOH/Water) CoolWater->HarvestWater SolubleEtOAc Soluble in Hot EtOAc? SwitchSolvent->SolubleEtOAc AddHeptane Add Heptane (Antisolvent) SolubleEtOAc->AddHeptane Yes HarvestHeptane Harvest Crystals (System: EtOAc/Heptane) AddHeptane->HarvestHeptane

Caption: Decision matrix for selecting the optimal solvent system based on initial solubility observations.

Figure 2: Recrystallization Workflow (Ethanol/Water)

RecrystallizationProtocol Dissolution 1. Dissolution (Reflux in EtOH) Filtration 2. Hot Filtration (Remove insolubles) Dissolution->Filtration T > 70°C Nucleation 3. Nucleation (Add Water/Seed) Filtration->Nucleation Cloud Point Growth 4. Crystal Growth (Slow Cool to RT) Nucleation->Growth -10°C/hr Isolation 5. Isolation (Vacuum Filter) Growth->Isolation Yield Max

Caption: Step-by-step workflow for the Ethanol/Water recrystallization protocol.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Oiling Out The product separates as a liquid phase before crystallizing.[1] Common in N-alkylated derivatives due to lower MP.[1]1. Seed the solution at 5-10°C below the saturation temperature.2. Increase the solvent volume slightly.3.[1] Switch to Ethyl Acetate/Heptane (oiling is less common in non-polar systems).[1]
Low Yield Product remains too soluble in the mother liquor.[1]1. Cool to lower temperatures (-10°C).2. Increase the ratio of antisolvent (Water or Heptane).3.[1] Concentrate the mother liquor and run a "second crop."
Polymorphism Appearance of different crystal habits (needles vs. plates).[1]1. Control the cooling rate strictly (e.g., 0.5°C/min).2. Consistent agitation speed (200 RPM).[1]

References

    • Citation Context: Confirms the parent compound (Carsalam) synthesis and recrystallization from Acetone-Ethanol.[1][2]

  • PubChem. (n.d.).[1] Compound Summary for CID 16258: 2H-1,3-Benzoxazine-2,4(3H)-dione.[1][2][3] National Library of Medicine.[1] Retrieved from [Link]

    • Citation Context: Provides physicochemical data (MP, synonyms) for the benzoxazine dione core.
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

    • Citation Context: General principles of recrystallization, solvent selection (dielectric constants), and troubleshooting "oiling out" phenomena.[1]

  • Crum, J. D., & Franks, J. A. (1971).[1] The Chemistry of Heterocycles III. (Referenced in ChemicalBook snippet).[1][2]

    • Citation Context: Primary literature regarding the synthesis and purification of benzoxazine-2,4-diones.[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during ethylation of benzoxazine-2,4-dione

Technical Support Center: Ethylation of Benzoxazine-2,4-dione From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of N-alkylated benzoxazine-2,4-diones (isatoic anh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethylation of Benzoxazine-2,4-dione

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of N-alkylated benzoxazine-2,4-diones (isatoic anhydrides). This guide is designed for researchers, chemists, and drug development professionals who are working with these versatile synthons. We understand that the N-ethylation of the benzoxazine-2,4-dione core, while conceptually straightforward, is often complicated by competing side reactions. This document provides in-depth, field-tested answers to common issues, explaining the chemical principles behind our recommendations to help you achieve clean, high-yield conversions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should be aware of during the ethylation of benzoxazine-2,4-dione?

When performing an N-ethylation on isatoic anhydride, you are dealing with an ambident nucleophile and a strained heterocyclic ring. After deprotonation with a base, the resulting anion has significant negative charge density on both the nitrogen and the exocyclic carbonyl oxygen (at C-2). This leads to three primary, competing reaction pathways:

  • Desired N-Ethylation: The reaction occurs at the nitrogen atom (N-1) to form the target molecule, 1-ethyl-2H-3,1-benzoxazine-2,4(1H)-dione.

  • O-Ethylation: The reaction occurs at the carbonyl oxygen atom (O-2) to form an unstable O-ethylated isomer, 2-ethoxy-4H-3,1-benzoxazin-4-one. This is a common issue in the alkylation of cyclic imides and lactams.[1][2][3]

  • Ring-Opening: The anhydride ring is susceptible to nucleophilic attack, particularly at the C-4 carbonyl. Strong bases, or the ethylating agent's counter-ion in protic solvents, can attack this position, leading to decarboxylation and the formation of various N-ethylanthranilic acid derivatives.[4][5][6] This is often irreversible and represents a significant yield loss.

A fourth, less common issue can be double alkylation, where a second ethyl group is added, though this is typically observed with more aggressive alkylating agents or under forcing conditions.[5]

Q2: My analysis shows a significant amount of the O-ethylated isomer. How can I improve the N-selectivity of my reaction?

This is a classic problem of regioselectivity. The key is to understand and apply the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen anion is considered a "soft" nucleophilic center, while the oxygen anion is "hard." To favor reaction at the softer nitrogen site, you should use a "soft" ethylating agent.[3][7]

  • Mechanism Explained: Ethyl iodide (EtI) is a softer electrophile than diethyl sulfate ((EtO)₂SO₂) or ethyl triflate (EtOTf). The iodide leaving group is large, polarizable, and "soft," which favors interaction with the soft nitrogen center. Conversely, the harder leaving groups of sulfates or triflates favor reaction at the hard oxygen center.[3][7]

Recommendations for Improving N-Selectivity:

  • Ethylating Agent: Use ethyl iodide or ethyl bromide instead of diethyl sulfate.

  • Solvent Choice: Employ polar aprotic solvents like DMF, DMAc, or acetonitrile. These solvents effectively solvate the cation of your base but do not strongly solvate the anion, leaving the softer, more nucleophilic nitrogen atom more accessible for reaction.

  • Base Selection: The choice of base also plays a role. While strong bases are needed for deprotonation, certain combinations can favor N-alkylation. Weaker inorganic bases like potassium carbonate (K₂CO₃) are often used, but sterically hindered, non-nucleophilic organic bases can offer superior results (see Q3).[8][9]

Q3: My reaction is messy, and I'm isolating ring-opened byproducts like ethyl 2-aminobenzoate. What causes this, and how can I prevent it?

Ring-opening is typically caused by a direct nucleophilic attack on one of the carbonyl carbons (C-2 or C-4) of the anhydride ring.[4][10] This is a critical failure mode that must be controlled.

  • Causality:

    • Strong, Nucleophilic Bases: Using bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) is highly discouraged. These bases are strong nucleophiles in their own right and will readily attack the anhydride, leading to hydrolysis or alcoholysis.[4][9]

    • High Temperatures: Increased temperatures provide the activation energy for these undesired nucleophilic attacks, leading to a complex mixture of byproducts.[5] Even strong, non-nucleophilic bases like sodium hydride (NaH) can promote byproduct formation at elevated temperatures (e.g., >60 °C).[8][9]

    • Protic Solvents: Using alcohols as solvents provides a source of nucleophiles (alkoxides) that can open the ring.[4]

Recommendations for Preventing Ring-Opening:

  • Use a Non-Nucleophilic, Hindered Base: The most effective strategy is to switch to a base that is sterically bulky and non-nucleophilic, preventing it from attacking the carbonyls. Diisopropylamine (DIPA) has been shown to be exceptionally effective.[8][9]

  • Incorporate a Phase-Transfer Catalyst (PTC): Combining DIPA with a catalyst like tetrabutylammonium bromide (TBAB) can dramatically improve reaction efficiency and cleanliness. The TBAB facilitates the interaction between the organic-soluble substrate and the base, allowing the reaction to proceed smoothly at a lower temperature.[5][8]

  • Maintain Low Temperatures: Run the reaction at or near room temperature (e.g., 30 °C). This minimizes the energy available for side reactions.[5][8]

  • Ensure Anhydrous Conditions: Water can hydrolyze the anhydride. Ensure all reagents and solvents are dry.[5]

Troubleshooting Guide

Use the following decision tree and summary table to diagnose and resolve issues in your ethylation reaction.

Troubleshooting Workflow

G start Reaction Analysis: Low Yield or Impure Product q_purity What is the main issue? start->q_purity a_incomplete Incomplete Conversion (Starting Material Remains) q_purity->a_incomplete Incomplete Conversion a_byproducts Multiple Byproducts q_purity->a_byproducts Byproducts Formed sol_incomplete Solution: 1. Increase base equivalents slightly. 2. Increase reaction time. 3. Consider a stronger, non-nucleophilic base (e.g., NaH at 0°C). a_incomplete->sol_incomplete q_byproduct_id Byproduct Identity? a_byproducts->q_byproduct_id a_o_alk O-Ethylated Isomer q_byproduct_id->a_o_alk O-Alkylation a_ring_open Ring-Opened Products q_byproduct_id->a_ring_open Ring-Opening a_complex Complex Mixture q_byproduct_id->a_complex Unclear/Complex sol_o_alk Solution: 1. Switch to a softer ethylating agent (Ethyl Iodide). 2. Ensure use of a polar aprotic solvent (DMF, DMAc). a_o_alk->sol_o_alk sol_ring_open Solution: 1. Lower reaction temperature (< 30°C). 2. Switch to a non-nucleophilic base (DIPA). 3. Add a Phase-Transfer Catalyst (TBAB). 4. Ensure anhydrous conditions. a_ring_open->sol_ring_open sol_complex Solution: 1. Implement all ring-opening prevention steps. 2. Consider the alternative two-step synthesis via Isatin. a_complex->sol_complex G Isatin Isatin N_Ethyl_Isatin N-Ethyl Isatin Isatin->N_Ethyl_Isatin Step 1: N-Ethylation (e.g., EtI, DIPA, TBAB) Final_Product 1-Ethyl-2H-3,1-benzoxazine- 2,4(1H)-dione N_Ethyl_Isatin->Final_Product Step 2: Oxidation (e.g., m-CPBA)

Sources

Optimization

Removing unreacted precursors from 3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione mixtures

Technical Support Center: Purification of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione This guide provides in-depth troubleshooting and purification protocols for researchers working with 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione

This guide provides in-depth troubleshooting and purification protocols for researchers working with 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione. We address common challenges related to the removal of unreacted precursors, ensuring the high purity required for downstream applications in drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted precursors in the synthesis of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione?

The synthesis of this benzoxazine dione typically involves the reaction of a salicylic acid derivative with ethyl isocyanate. Therefore, the most common unreacted precursors found in a crude reaction mixture are:

  • Salicylic Acid or its Esters (e.g., Methyl Salicylate): This starting material possesses a phenolic hydroxyl group and a carboxylic acid (or ester) group, making it relatively polar and acidic.

  • Ethyl Isocyanate: A highly reactive, volatile, and moisture-sensitive electrophile.[1][2] Due to its high reactivity, it can also react with trace water to form N,N'-diethylurea, which is another common impurity.

Q2: Why is the complete removal of these precursors critically important?

The presence of unreacted precursors can significantly impact the validity of experimental results and the properties of downstream products.

  • Pharmacological Screening: In drug development, even trace amounts of reactive precursors like ethyl isocyanate can exhibit their own biological activity or react with biological macromolecules, leading to false positives or misleading structure-activity relationship (SAR) data.[3]

  • Material Science & Polymerization: For applications involving polymerization, unreacted precursors can act as chain terminators or plasticizers, altering the final polymer's thermal and mechanical properties. Studies on benzoxazine polymerization have shown that impurities can significantly influence the polymerization behavior and final properties of the resulting polybenzoxazines.[4][5]

  • Characterization: Impurities interfere with analytical characterization (NMR, MS, Elemental Analysis), complicating structure elucidation and purity assessment.

Q3: What initial analytical techniques should I use to assess the purity of my crude product?

Before attempting purification, it is essential to identify the impurities present. A combination of the following techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components in your mixture. By running the crude product alongside standards of the starting materials, you can quickly identify their presence.

  • Proton NMR (¹H NMR): Provides structural information to confirm the presence of your desired product and identify characteristic peaks of salicylic acid (aromatic and acidic protons) and potential urea byproducts (ethyl group signals and NH protons).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the components in your mixture, providing definitive evidence for the presence of the target compound and unreacted precursors.

Troubleshooting Guide: Common Purification Issues

Problem 1: My NMR spectrum shows significant peaks corresponding to salicylic acid.

  • Causality: Salicylic acid is acidic and has moderate polarity. If it remains in the organic phase after workup, it will co-precipitate or co-crystallize with your product.

  • Solution: Liquid-Liquid Extraction with a Mild Base.

    • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The salicylic acid will be deprotonated to form its highly water-soluble sodium salt, which will partition into the aqueous layer.

    • Mechanism Insight: The bicarbonate is basic enough to deprotonate the carboxylic acid and the phenolic hydroxyl of salicylic acid, but generally not reactive towards the benzoxazine dione ring under these conditions.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Assess purity again by TLC or NMR before proceeding to further purification if necessary.

Problem 2: My product is contaminated with a white, high-melting solid, likely N,N'-diethylurea.

  • Causality: Excess ethyl isocyanate can react with any moisture present in the reaction solvent or introduced during workup to form the symmetrically substituted urea, which is often poorly soluble in many organic solvents.

  • Solution 1: Recrystallization. N,N'-diethylurea and 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione will have different solubility profiles. A carefully chosen solvent system can selectively crystallize your desired product, leaving the urea impurity in the mother liquor (or vice-versa). See the detailed protocol below.

  • Solution 2: Flash Column Chromatography. This is the most robust method for separating compounds with different polarities. The benzoxazine dione is significantly more polar than the starting ester (if used) but will have a different polarity compared to the diethylurea. A gradient elution can effectively separate all components. This technique is widely cited for the purification of benzoxazine monomers.[6][7]

Problem 3: My final product is an oil or a low-melting solid, even after initial purification attempts.

  • Causality: This often indicates the presence of multiple impurities or residual solvent. Unreacted ethyl isocyanate itself is a low-boiling liquid.[1]

  • Solution: A Multi-Step Purification Workflow.

    • Ensure all volatile components, like unreacted ethyl isocyanate, are removed by placing the crude product under high vacuum for several hours.

    • Perform the aqueous basic wash as described in Problem 1 to remove any acidic precursors.

    • Subject the resulting material to flash column chromatography to separate the target compound from non-polar and other closely-related impurities.

    • Finally, recrystallize the fractions containing the pure product to obtain a highly crystalline, analytically pure solid.

Data Summary for Purification Strategy

The selection of a purification strategy relies on the differing physical properties of the product and its precursors.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione 191.17~135-138 (Est.)N/ASoluble in acetone, ethyl acetate, dichloromethane; sparingly soluble in hexanes, water.
Salicylic Acid138.12158-161211Soluble in ethanol, ether, acetone; slightly soluble in water; soluble in aqueous base.[8]
Ethyl Isocyanate71.08-6060Reacts with water[1]; soluble in ether, toluene.
N,N'-Diethylurea116.16110-113263Soluble in water, ethanol; moderately soluble in many organic solvents.

Note: Properties for the target compound are estimated based on similar structures.[9][10]

Visualized Purification Workflow

The following diagram outlines the logical steps for purifying the crude reaction mixture.

PurificationWorkflow cluster_0 Initial Assessment cluster_1 Purification Steps cluster_2 Final Product Crude Crude Reaction Mixture Analysis TLC / NMR / LC-MS Analysis Crude->Analysis Workup Aqueous Base Wash (e.g., NaHCO3) Analysis->Workup Acidic Impurities (e.g., Salicylic Acid) Chromatography Flash Column Chromatography Analysis->Chromatography Neutral Impurities (e.g., Diethylurea) Workup->Chromatography Multiple Impurities or Persistent Contamination Recrystallization Recrystallization Chromatography->Recrystallization Collect & Combine Pure Fractions PureProduct Pure Crystalline Product Recrystallization->PureProduct FinalAnalysis Final Purity Check (NMR, MP, EA) PureProduct->FinalAnalysis

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione in Solution

Document ID: TSC-2026-02-DIONE-STAB Introduction 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione, a member of the N-substituted isatoic anhydride family of compounds, is a versatile reagent in pharmaceutical and chemical synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-DIONE-STAB

Introduction

3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione, a member of the N-substituted isatoic anhydride family of compounds, is a versatile reagent in pharmaceutical and chemical synthesis.[1] Its utility stems from the reactive anhydride-like moiety, which is also the source of its primary instability: a high susceptibility to hydrolysis.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing, troubleshooting, and quantifying the hydrolysis of this compound in solution. By understanding the underlying chemical principles and adopting rigorous handling protocols, users can ensure the integrity of their starting material and the reproducibility of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione and related N-substituted isatoic anhydrides.

Q1: I prepared a stock solution of the compound in DMSO, but my reaction yield is inconsistent. What could be the cause?

A1: The most likely cause is the hydrolytic degradation of your stock solution. While DMSO is a polar aprotic solvent, it is also highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Trace amounts of water are sufficient to initiate the hydrolysis of the benzoxazinedione ring, leading to the formation of the inactive 2-amino-N-ethylbenzamide-N-carboxylic acid, which then decarboxylates.[2]

Troubleshooting Steps:

  • Verify Solvent Quality: Use only anhydrous, high-purity DMSO from a freshly opened bottle or a properly stored container.

  • Moisture Control: Handle the solvent and compound under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques to minimize exposure to air.[4][5]

  • Storage: Store the stock solution in a desiccator with an active drying agent (e.g., molecular sieves) and seal the vial tightly with a PTFE-lined cap.[6][7] For long-term storage, flushing the vial headspace with an inert gas is recommended.[8]

  • Prepare Fresh: For maximum reliability, prepare solutions fresh before each experiment.

Q2: What is the mechanism of hydrolysis, and how can I prevent it?

A2: The hydrolysis of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione proceeds via nucleophilic attack of a water molecule on one of the two carbonyl carbons (C2 or C4) of the heterocyclic ring. This ring-opening reaction is the primary degradation pathway and can be catalyzed by both acids and bases.[8][9]

Prevention Strategies:

  • Solvent Choice: The most critical factor is the choice of solvent. Strictly use anhydrous, aprotic solvents.[10]

  • pH Control: Avoid acidic or basic conditions in your solution. The compound is most stable in a neutral pH range. If buffers are required for an application, a carefully selected non-nucleophilic buffer in the pH 4-8 range may be suitable, but its stability must be empirically verified.[11]

  • Temperature: Store solutions at low temperatures (e.g., 2-8°C or -20°C) to decrease the rate of hydrolysis.[3][12] However, be aware that refrigeration can sometimes introduce moisture via condensation if containers are not sealed properly or are opened before reaching room temperature.[3]

  • Inert Atmosphere: Always handle the solid compound and its solutions under a dry, inert atmosphere to prevent exposure to ambient humidity.[8][13]

Q3: How can I confirm if my compound has hydrolyzed?

A3: You can use standard analytical techniques to check for the presence of the hydrolysis product.

  • HPLC Analysis: This is the preferred method. Develop a reverse-phase HPLC method. The hydrolysis product, being more polar, will have a significantly shorter retention time than the parent compound. By running a freshly prepared standard and your aged solution, you can quantify the percentage of degradation.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the appearance of new aromatic peaks and a broad NH₂ signal, coupled with the disappearance of the characteristic peaks for the parent compound, indicates hydrolysis.

  • Thin-Layer Chromatography (TLC): The hydrolysis product will appear as a more polar spot (lower Rf value) compared to the starting material.

Q4: Are there any solvents you recommend for preparing a stable stock solution?

A4: Yes. The key is to select a solvent that is both aprotic (does not donate protons) and can be obtained in a highly anhydrous state.

SolventClassBoiling Point (°C)Key Considerations
Acetonitrile (ACN) Dipolar Aprotic82Excellent choice. Less hygroscopic than DMSO. Readily available in anhydrous grade.[10]
Dichloromethane (DCM) Nonpolar Aprotic40Good for short-term use. Its volatility can be an issue for long-term storage.
Tetrahydrofuran (THF) Ethereal Aprotic66Must be anhydrous and inhibitor-free, as peroxides can form. Highly susceptible to moisture absorption.[10]
N,N-Dimethylformamide (DMF) Dipolar Aprotic153Use with extreme caution. Prone to absorbing water and can contain amine impurities that catalyze degradation.[10]
Table 1. Recommended solvents for preparing solutions of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione.

Visualizing the Hydrolysis Pathway

The diagram below illustrates the nucleophilic attack by water on the benzoxazinedione ring, which is the critical step in the degradation process.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Degradation Products Benzoxazinedione 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione Attack Nucleophilic Attack on Carbonyl Carbon Benzoxazinedione->Attack Water H₂O (Trace Moisture) Water->Attack Intermediate Unstable Carboxylic Acid Intermediate Attack->Intermediate Ring Opening FinalProduct Ring-Opened Product (2-amino-N-ethylbenzamide) Intermediate->FinalProduct CO2 CO₂ Intermediate->CO2 Decarboxylation

Caption: Mechanism of hydrolysis for the benzoxazinedione ring.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the best practices for preparing a stock solution with minimal risk of hydrolysis.

Materials:

  • 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione (solid)

  • Anhydrous acetonitrile (ACN), <50 ppm water content

  • Sterile, oven-dried vial with a PTFE-lined screw cap

  • Inert gas source (Nitrogen or Argon)

  • Gas-tight syringe and needles

Procedure:

  • Preparation: Dry all glassware, including the vial and any spatulas, in an oven at 125°C overnight and cool in a desiccator.[5]

  • Inert Environment: Place the sealed vial of the compound, the cooled glassware, and the anhydrous solvent into a glove box with a dry nitrogen or argon atmosphere. Alternatively, use a Schlenk line.

  • Weighing: Tare the dried vial on an analytical balance. Quickly add the desired amount of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione to the vial and record the exact weight. Seal the vial immediately.

  • Solvent Addition: Using a gas-tight syringe, carefully draw the required volume of anhydrous ACN and add it to the vial to achieve the target concentration.[5]

  • Dissolution & Storage: Gently swirl or vortex the vial until the solid is completely dissolved. Before storing, flush the headspace of the vial with the inert gas for 30-60 seconds.

  • Labeling and Storage: Seal the vial tightly. For extra protection, wrap the cap with Parafilm. Label clearly with the compound name, concentration, solvent, and date of preparation. Store in a desiccator at the recommended temperature (e.g., 2-8°C).[6][7]

Protocol 2: Workflow for Monitoring Solution Stability by HPLC

This workflow allows for the quantitative assessment of compound stability over time.

Stability_Workflow cluster_prep Preparation cluster_analysis Time-Point Analysis cluster_data Data Processing A1 Prepare Stock Solution (Protocol 1) B1 t=0 Analysis: Inject fresh standard A1->B1 A2 Prepare HPLC Mobile Phase & Standards A2->B1 B2 Store Stock Solution (Controlled Conditions) B1->B2 B3 t=X hours/days: Inject aliquot of stock B2->B3 B4 Repeat at desired intervals (t=Y, t=Z) B3->B4 C1 Integrate Peak Areas (Parent & Degradant) B3->C1 B4->C1 C2 Calculate % Purity: (Area_Parent / Total_Area) * 100 C1->C2 C3 Plot % Purity vs. Time C2->C3

Caption: Experimental workflow for a time-course stability study using HPLC.

HPLC Method Parameters (Example):

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Acceptance Criteria: The stability of the solution is considered compromised if the purity of the parent compound drops below a pre-defined threshold (e.g., 95%) for its intended application.

References

  • Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. Available at: [Link]

  • Water Sensitive Chemicals - Environment, Health & Safety. University of California, Santa Barbara. Available at: [Link]

  • How to Safely Store Lab Chemicals and Reagents. B&M Scientific. Available at: [Link]

  • How to Store Reagents. University of Rochester, Department of Chemistry. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Wipf Group. Available at: [Link]

  • Top 5 Factors Affecting Chemical Stability. AGQ Labs USA. Available at: [Link]

  • Isatoic anhydride - Wikipedia. Wikipedia. Available at: [Link]

  • Any advice about the stability of ester and carbamate containing compounds? ResearchGate. Available at: [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Chemical Reviews. Available at: [Link]

  • Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available at: [Link]

  • "Drug Stability and factors that affect on the drug stability" Review. ResearchGate. Available at: [Link]

  • Isatoic anhydrides and their uses in heterocyclic synthesis. Sciencemadness.org. Available at: [Link]

Sources

Optimization

Overcoming solubility issues of 3-ethyl-benzoxazine derivatives in DMSO

Topic: Overcoming Solubility & Stability Issues in DMSO Ticket ID: #BZ-DMSO-SOL-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Active Guide Introduction: The "Hidden" Reactivity of Benzoxazines...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Issues in DMSO Ticket ID: #BZ-DMSO-SOL-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Active Guide

Introduction: The "Hidden" Reactivity of Benzoxazines

Welcome to the technical support center. You are likely here because your 3-ethyl-benzoxazine derivative is either refusing to dissolve, precipitating upon dilution, or inexplicably turning into a gel.

The Core Problem: 3-ethyl-benzoxazine derivatives are not just "hydrophobic small molecules." They are latent reactive monomers . The oxazine ring (a six-membered heterocyclic ring containing oxygen and nitrogen) is under ring strain.[1] While DMSO is an excellent solvent for polar organics, its high polarity and hygroscopicity can inadvertently trigger the Ring-Opening Polymerization (ROP) mechanism or hydrolytic degradation if not strictly controlled.

This guide provides the protocols to solubilize these compounds without destroying them.

Module 1: Initial Dissolution (The "Gelation" Trap)

User Question:

"I added DMSO to my solid 3-ethyl-benzoxazine and heated it to 60°C to speed up dissolution. The solution turned viscous and eventually formed an insoluble gel. What happened?"

Technical Diagnosis:

You likely triggered premature Cationic Ring-Opening Polymerization . While benzoxazines typically polymerize at high temperatures (>150°C), DMSO is a polar aprotic solvent that stabilizes ionic intermediates. If your DMSO contained trace water (which acts as a proton source), it can protonate the oxygen in the oxazine ring, catalyzing polymerization at much lower temperatures. The "gel" is the resulting polybenzoxazine network, which is insoluble in almost everything.

Troubleshooting Protocol: The "Cold-Sonicate" Method

Do not use heat as a primary dissolution tool for benzoxazines in DMSO.

  • Solvent Prep: Use Anhydrous DMSO (≥99.9%, stored over molecular sieves).

    • Why: Removes water that acts as a catalyst for ring opening.

  • Vessel: Use a glass vial with a chemically resistant cap (PTFE-lined). Avoid polystyrene.

  • Step-by-Step Dissolution:

    • Step A: Add DMSO to the solid at Room Temperature (RT, 20-25°C).

    • Step B: Vortex for 60 seconds.

    • Step C: If undissolved, Sonicate (ultrasonic bath) at ambient temperature for 5-minute intervals.

    • Step D: Only if necessary, warm to maximum 40°C while sonicating. NEVER exceed 50°C.

Visualizing the Risk: The Gelation Pathway

Benzoxazine_Stability Solid Solid 3-Ethyl-Benzoxazine DMSO_Wet DMSO + Trace H2O Solid->DMSO_Wet Dissolution DMSO_Dry Anhydrous DMSO Solid->DMSO_Dry Dissolution Protonation Oxazine Ring Protonation (H+) DMSO_Wet->Protonation Heat (>50°C) Solution Stable Solution DMSO_Dry->Solution < 40°C Zwitterion Iminium Ion Intermediate Protonation->Zwitterion Gel Irreversible Gel (Polybenzoxazine) Zwitterion->Gel Chain Propagation

Figure 1: Mechanism of DMSO-induced instability. Trace water and heat catalyze ring-opening, leading to irreversible gelation.

Module 2: The "Crash-Out" Phenomenon (Bioassays)

User Question:

"My stock solution is clear (10 mM in DMSO). But the moment I add it to cell culture media (DMEM) or buffer, a white cloud forms. How do I keep it in solution?"

Technical Diagnosis:

This is the Parabolic Solubility Drop . 3-ethyl-benzoxazine derivatives are lipophilic (hydrophobic). DMSO is miscible with both the compound and water. However, when you dilute DMSO into water, the solvent power drops exponentially, not linearly. At 1% DMSO, the environment is 99% water—highly unfavorable for the benzoxazine scaffold, causing it to precipitate (crash out).

Troubleshooting Protocol: The Intermediate Dilution Step

Direct injection of high-concentration stock into media creates local supersaturation.

The "Step-Down" Protocol:

StepActionConcentrationSolvent CompositionStatus
1 Prepare Master Stock10 mM100% DMSOSoluble
2 Intermediate Dilution 100 µM10% DMSO / 90% Buffer*Critical Step
3 Final Assay Addition1 µM0.1% DMSO / 99.9% MediaSoluble
  • Note on Step 2: If precipitation occurs here, modify the "90% Buffer" to include a solubilizing excipient (e.g., 5% Tween-80 or cyclodextrin).

Visualizing the Workflow

Dilution_Protocol Stock Master Stock (100% DMSO) Direct Direct Addition to Media Stock->Direct Incorrect Inter Intermediate Dilution (10% DMSO + Surfactant) Stock->Inter Step-Down (1:10) Crash PRECIPITATION (Local Supersaturation) Direct->Crash Final Final Assay Well (0.1% DMSO) Inter->Final Final Dilution (1:100)

Figure 2: Prevention of precipitation using the Step-Down dilution method to avoid shock-insolubility.

Module 3: Advanced Recovery & FAQs

Q: My compound has already precipitated in the DMSO stock. Can I save it?

A: Maybe.

  • Check for Gelation: Invert the vial. If the liquid doesn't flow or looks like "jelly," it has polymerized. Discard it. It cannot be reversed.

  • If Crystalline Precipitate: This is likely moisture-induced crystallization.

    • Add fresh Anhydrous DMSO .

    • Sonicate at 30-35°C for 20 minutes.

    • If it fails to redissolve, filter through a 0.2 µm PTFE filter to remove seeds before use (re-quantify concentration via UV-Vis).

Q: Can I use stored DMSO stocks after 6 months?

A: No. DMSO is hygroscopic. Even in a closed screw-cap vial, it absorbs atmospheric water over time. For benzoxazines, "wet" DMSO leads to hydrolysis of the oxazine ring (breaking into phenolic and amine components) or slow polymerization.

  • Best Practice: Store solid powder at -20°C. Make fresh DMSO stocks immediately before use.

Q: Are there alternative solvents?

A: If your assay allows:

  • DMAC (Dimethylacetamide): Often better solubility for aromatic heterocycles, less prone to protonation than wet DMSO.

  • Ethanol/PEG400 Mix: For animal studies (in vivo), avoid DMSO. Use 10% Ethanol + 40% PEG400 + 50% Water.

References

  • Ishida, H., & Agag, T. (2011). Handbook of Benzoxazine Resins. Elsevier. (Fundamental chemistry of benzoxazine ring strain and polymerization).

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. (Data on DMSO hygroscopicity and compound precipitation).

  • BenchChem Technical Support. (2025). Troubleshooting Compound Solubility in DMSO. (General protocols for hydrophobic compounds).

  • Lochab, B., et al. (2012). Naturally occurring phenolic sources: monomers and polymers. Advances in Polymer Science. (Discusses stability of benzoxazine monomers).

  • Balakin, K. V., et al. (2006). Comprehensive analysis of the solubility of screening compounds in DMSO. Current Drug Discovery Technologies.

Sources

Troubleshooting

Purification strategies for high-purity 3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione

Technical Support Center: High-Purity 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione Welcome to the technical support guide for the purification of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione. This resource is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione

Welcome to the technical support guide for the purification of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who require this compound in high purity for downstream applications. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to overcome common purification challenges.

I. Purification Strategy Overview

The purification of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione hinges on effectively removing unreacted starting materials, catalysts, and reaction byproducts. The optimal strategy is dictated by the scale of the synthesis and the nature of the impurities. A typical workflow involves an initial aqueous workup followed by either recrystallization or chromatographic purification.

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Primary Purification cluster_analysis Analysis Crude Crude Reaction Mixture Workup Aqueous Wash (e.g., NaHCO₃, brine) Crude->Workup Quench & Extract Recrystallization Recrystallization Workup->Recrystallization If solid & thermally stable Chromatography Column Chromatography Workup->Chromatography If oily or complex mixture Analysis Purity & Identity Check (NMR, LC-MS, mp) Recrystallization->Analysis Chromatography->Analysis PureProduct High-Purity Product (>98%) Analysis->PureProduct Meets Specs

Caption: General purification workflow for 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification process in a question-and-answer format.

Q1: My crude product is a sticky oil or gum after the initial workup, and it won't solidify. How can I proceed?

  • Probable Cause: This is often due to the presence of residual solvents (like DMF or pyridine) or significant amounts of impurities that act as a eutectic mixture, depressing the melting point of your product. Unreacted ethyl isocyanate can also lead to oily byproducts.

  • Suggested Solution & Rationale:

    • Solvent Removal: Ensure all high-boiling reaction solvents are thoroughly removed using a rotary evaporator, possibly followed by high vacuum. Co-evaporation with a non-polar solvent like toluene can help azeotropically remove residual polar solvents.

    • Liquid-Liquid Extraction: Dissolve the oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash sequentially with a mild acid (e.g., 1M HCl) to remove basic catalysts like pyridine or triethylamine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic starting materials like salicylic acid derivatives, and finally with brine to remove residual water.

    • Attempt Trituration: If the oil is highly concentrated in your product, attempt to induce crystallization by trituration. Add a small amount of a poor solvent (e.g., hexanes or diethyl ether) and scratch the flask's inner surface with a glass rod. This mechanical agitation can provide nucleation sites for crystal growth.

    • Chromatography: If the above methods fail, the most reliable path forward is purification by flash column chromatography on silica gel. This method separates compounds based on polarity, effectively isolating your target compound from both polar and non-polar impurities.

Q2: I attempted recrystallization, but the product "oiled out" instead of forming crystals upon cooling. What went wrong?

  • Probable Cause: "Oiling out" occurs when the solubility of the compound in the hot solvent is so high that upon cooling, the solution becomes supersaturated before reaching the compound's melting point.[1] The compound then separates as a liquid phase instead of crystallizing. This can also be caused by using a solvent with a boiling point higher than the melting point of the solute.

  • Suggested Solution & Rationale:

    • Add More Solvent: The most immediate fix is to reheat the mixture to dissolve the oil and add more of the hot "good" solvent until the solution is just shy of saturation. This lowers the concentration, ensuring the solution cools to a temperature below the melting point before precipitation begins.

    • Change Solvent System: Your chosen solvent is likely too good. Switch to a less effective solvent or use a binary solvent system.[2] For a moderately polar compound like an N-alkylated benzoxazinedione, a good starting point is a polar solvent where it is soluble when hot (e.g., ethanol, isopropanol, or acetone) and a non-polar "anti-solvent" where it is insoluble (e.g., water or hexanes).[2] See the protocol in Section IV for using a binary solvent system.

    • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath. Rapid cooling promotes supersaturation and oiling out.

Recrystallization_Troubleshooting cluster_solutions Solutions for Oiling Out Start Crude Product for Recrystallization Dissolve Dissolve in minimal hot solvent Start->Dissolve Cool Cool solution Dissolve->Cool Result Result? Cool->Result OiledOut Product Oiled Out Result->OiledOut No Crystals Crystals Formed Result->Crystals Yes Reheat 1. Reheat & Add More Solvent OiledOut->Reheat ChangeSolvent 2. Use a different solvent or co-solvent OiledOut->ChangeSolvent SlowCool 3. Ensure slow cooling OiledOut->SlowCool

Caption: Decision tree for troubleshooting "oiling out" during recrystallization.

Q3: After purification, my NMR spectrum still shows unreacted starting materials. Which ones are common and how do I remove them?

  • Probable Cause: The most common starting materials are derivatives of salicylic acid (e.g., N-ethylsalicylamide or methyl salicylate) and ethyl isocyanate. Their persistence indicates insufficient purification or similar solubility to the product.

  • Suggested Solution & Rationale:

    • N-ethylsalicylamide: This impurity has both a phenolic hydroxyl group and a secondary amide. It is more polar than the product. If recrystallization failed, column chromatography with a gradient elution (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40%) should effectively separate the more polar starting material from the product.

    • Methyl/Ethyl Salicylate: These are less polar than the product. A diligent aqueous workup with a base wash (e.g., 1M NaOH) can hydrolyze the ester and extract the resulting sodium salicylate into the aqueous layer. Be cautious not to use harsh basic conditions that could hydrolyze your product's lactone ring.

    • Ethyl Isocyanate & Related Ureas: Ethyl isocyanate is volatile but highly reactive and toxic.[3][4] It can react with trace water to form N,N'-diethylurea. This urea byproduct is often crystalline and can be difficult to separate. It is significantly more polar than the target compound. Column chromatography is the most effective method for its removal.[5]

Q4: My final product has a low melting point with a broad range. What does this indicate?

  • Probable Cause: A low and broad melting point is a classic indicator of an impure sample. Even small amounts of impurities can disrupt the crystal lattice, requiring less energy to melt the solid.

  • Suggested Solution & Rationale:

    • Re-purify: The sample requires further purification. If you performed recrystallization, try a second recrystallization, perhaps with a different solvent system. If the melting point does not improve significantly, column chromatography is necessary.

    • Analytical Check: Obtain an LC-MS or high-resolution NMR spectrum to identify the nature and quantity of the impurities. This will inform your choice of purification method. For example, if the impurity is an isomer, chromatography will be more effective than recrystallization.

    • Drying: Ensure the sample is completely dry. Residual solvent can also depress the melting point. Dry the sample under high vacuum for several hours. The parent compound, 2H-1,3-Benzoxazine-2,4(3H)-dione, has a sharp melting point of 228-232 °C.[6][7] The N-ethyl derivative will be lower but should still be sharp (>98% purity should give a range of <2 °C).

III. Frequently Asked Questions (FAQs)

  • What are the expected spectral characteristics of pure 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione?

    • ¹H NMR: Expect signals for the four aromatic protons on the benzene ring (typically between 7.0-8.0 ppm), a quartet for the methylene group (-CH₂-) of the ethyl chain (around 4.0 ppm), and a triplet for the methyl group (-CH₃) of the ethyl chain (around 1.3 ppm). The integration should be 4H:2H:3H.

    • ¹³C NMR: Key signals include two carbonyl carbons (C=O) in the 150-165 ppm range, aromatic carbons, and two aliphatic carbons for the ethyl group.

    • FTIR: Look for two strong carbonyl stretching bands, characteristic of the dione structure, typically around 1760 cm⁻¹ (lactone) and 1710 cm⁻¹ (amide/carbamate).[8][9] Also, look for the absence of a broad O-H stretch (from salicylic acid derivatives) or N-H stretch (from salicylamide).

    • Mass Spec (EI): The molecular ion peak (M⁺) should be observed at m/z = 191. Key fragmentation patterns for benzoxazines can help confirm the structure.[10]

  • What are the best practices for storing this compound?

    • The benzoxazine ring system can be susceptible to hydrolysis, especially under acidic or basic conditions.[11] Store the high-purity solid in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.

  • Which analytical technique is definitive for purity assessment?

    • While NMR and melting point are excellent indicators, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for quantitative purity analysis. A gradient reversed-phase method (e.g., using a C18 column with a water/acetonitrile mobile phase) can resolve even minor impurities, allowing for precise purity determination (e.g., >99.5%).[12]

IV. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Binary Solvent System)

This protocol is ideal for purifying crude product that is mostly solid and thermally stable.

  • Solvent Selection: Choose a "good" solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., Ethanol, Isopropanol, Ethyl Acetate). Choose a "poor" or "anti-solvent" in which the compound is insoluble (e.g., Water, Hexanes). The two solvents must be miscible. A good pair for this compound is Ethanol/Water.

Solvent CombinationCompound PolarityNotes
Ethanol / WaterModerately PolarExcellent choice. Dissolves well in hot ethanol, water forces precipitation.
Ethyl Acetate / HexanesModerately PolarGood for removing non-polar impurities.
Acetone / HexanesModerately PolarAcetone is a very strong solvent; use sparingly.
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., Ethanol) dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Induce Crystallization: Remove the flask from the heat. Add the "poor" solvent (e.g., Water) dropwise to the hot solution until you see persistent cloudiness (turbidity). Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for oily products or complex mixtures with multiple impurities.

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Mobile Phase (Eluent) Selection: The goal is to find a solvent system where the target compound has an Rf (retention factor) of ~0.3 on a TLC plate. A common eluent system for compounds of this polarity is a mixture of Ethyl Acetate (EtOAc) and Hexanes.

    • Start by testing a 20% EtOAc in Hexanes mixture on a TLC plate.

    • If the Rf is too low (<0.2), increase the polarity by increasing the percentage of EtOAc.

    • If the Rf is too high (>0.5), decrease the polarity by decreasing the percentage of EtOAc.

  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc in Hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or the eluent itself). Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent over time (gradient elution). For example, start with 5% EtOAc/Hexanes, move to 10%, then 15%, and so on. Collect fractions continuously.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the high-purity 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione.

V. References

  • Nichols, L. (n.d.). Recrystallization. Chem LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • El-Din, N. A. S. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Retrieved from [Link]

  • Moloney, G. P., Craik, D. J., & Iskander, M. N. (1992). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences, 81(7), 692-697.

  • Aslam Butt, M., Khan, A. M., Perveen, R., & Kemal, R. (1971). SYNTHESIS OF HETEROBICYCLICCOMPOUNDS Part III.-Formation of 2H-I,3-Benzoxazine-2H-(3H)-dione Mechanism. Pakistan Journal of Scientific and Industrial Research.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Aslam Butt, M., Khan, A. M., Perveen, R., & Kemal, R. (1971). SYNTHESIS OF HETEROBICYCLICCOMPOUNDS Part III.-Formation of 2H-I,3-Benzoxazine-2H-(3H)-dione °J Mechanism. PJSIR.

  • Crum, J. D., & Franks Jr., J. A. (1966). The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives.†‡. Journal of Heterocyclic Chemistry, 3(3), 248-251.

  • Zhang, Z., et al. (2014). Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. Molecules, 19(10), 15846-15858.

  • California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. PubChem. Retrieved from [Link]

  • Blue Turtle Ltd. (2024). Isocyanates Exposure Effects. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Zhang, Z., et al. (2014). Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. PMC. Retrieved from [Link]

  • Vainiotalo, P., et al. (1990). Mass Spectral Study of Some Stereoisomeric 2-Thioxo- and 2-Oxo-perhydro-1,3- and 2-Thioxoperhydro-3,1-benzoxazines. Acta Chemica Scandinavica, 44, 165-169.

  • ResearchGate. (n.d.). FTIR spectrum of the benzoxazine monomer. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of benzoxazine oligomers. Retrieved from [Link]

  • Dolan, J. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

Sources

Optimization

Controlling moisture sensitivity during 3-ethyl-benzoxazine storage

Technical Support Center: 3-Ethyl-Benzoxazine Welcome to the technical support center for 3-ethyl-benzoxazine. This guide is designed for researchers, scientists, and professionals in drug development and materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Ethyl-Benzoxazine

Welcome to the technical support center for 3-ethyl-benzoxazine. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges related to the moisture sensitivity of 3-ethyl-benzoxazine, providing in-depth troubleshooting advice and practical solutions to ensure the integrity and performance of your materials. Our goal is to empower you with the knowledge to anticipate and resolve issues, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-ethyl-benzoxazine and why is it sensitive to moisture?

3-Ethyl-benzoxazine is a type of heterocyclic compound used as a monomer for producing high-performance polybenzoxazine thermosetting plastics.[1][2] These polymers are known for their excellent thermal stability, low water absorption, and superior mechanical properties.[3][4] The moisture sensitivity arises from the oxazine ring, which can undergo hydrolysis when exposed to water. This reaction opens the ring and leads to the formation of a secondary amine and a phenolic species, which can compromise the monomer's purity and affect its polymerization behavior.[5][6][7]

Q2: What are the ideal storage conditions for 3-ethyl-benzoxazine?

To maintain the monomer's integrity, it is crucial to store it in a tightly sealed container in a dry and cool environment.[8] The storage area should be well-ventilated and protected from direct sunlight and heat sources.[9] For optimal long-term stability, storage in an inert atmosphere, such as under nitrogen or argon, is highly recommended to displace moisture-laden air.

Parameter Recommendation Rationale
Temperature 15°C to 25°CPrevents thermal degradation and minimizes moisture condensation.[9]
Atmosphere Inert Gas (Nitrogen, Argon)Displaces atmospheric moisture, preventing hydrolysis.
Container Tightly Sealed, OpaquePrevents ingress of moisture and air; protects from light-induced degradation.[10]
Humidity As low as possibleMinimizes the primary reactant for hydrolysis.
Q3: How does moisture contamination affect the polymerization of 3-ethyl-benzoxazine?

Moisture can significantly interfere with the ring-opening polymerization (ROP) of benzoxazines.[11] Water can act as a plasticizer, potentially lowering the glass transition temperature (Tg) of the resulting polymer. More critically, the hydrolysis byproducts can act as catalysts or inhibitors, leading to inconsistent curing times and an incomplete reaction.[12] This results in a polymer network with lower crosslink density, which in turn diminishes the material's thermal and mechanical properties.

Q4: What are the visible signs of moisture contamination in the monomer?

While 3-ethyl-benzoxazine is typically a liquid or low-melting solid, moisture contamination can lead to several observable changes. These include:

  • Cloudiness or turbidity: Indicating the formation of insoluble degradation products or the presence of water.

  • Crystallization or precipitation: The hydrolysis products may have different solubilities, leading to solid formation.

  • Color change: A shift to a yellowish or brownish hue can signify degradation.

  • Increased viscosity: Partial oligomerization or degradation can alter the monomer's flow characteristics.

If you observe any of these signs, it is crucial to perform analytical checks before using the material.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your work with 3-ethyl-benzoxazine.

Issue 1: Inconsistent Curing Times and Incomplete Polymerization

Question: My polymerization reactions with 3-ethyl-benzoxazine are showing significant variability in curing time. In some cases, the polymer feels soft or tacky, suggesting incomplete curing. Could this be a moisture issue?

Answer: Yes, this is a classic symptom of moisture contamination. The ring-opening polymerization of benzoxazines is a thermally driven process that can be influenced by impurities.[13][14] Water can hydrolyze the oxazine ring, creating phenolic hydroxyl groups and secondary amines. These species can act as initiators, accelerating the initial stages of polymerization but ultimately disrupting the formation of a complete, highly cross-linked network.[11] This leads to a lower degree of cure and inferior final properties.

Troubleshooting Workflow: Curing Issues

A Problem: Inconsistent Curing / Incomplete Polymerization B Step 1: Verify Monomer Integrity (Visual Inspection for Cloudiness/Color Change) A->B C Step 2: Quantify Water Content (Karl Fischer Titration) B->C D Is Water Content > 0.1%? C->D E Action: Dry Monomer Under Vacuum (See Protocol Below) D->E Yes F Action: Re-evaluate Curing Profile (DSC Analysis) D->F No G Step 3: Re-run Polymerization with Dried Monomer E->G F->G H Problem Resolved G->H I Issue Persists: Contact Technical Support G->I

Caption: Troubleshooting inconsistent polymerization.

Recommended Actions:

  • Quantify Water Content: Use Karl Fischer titration to determine the water content of your monomer. A value above 0.1% is a strong indicator that moisture is affecting your results.

  • Dry the Monomer: If moisture is present, dry the 3-ethyl-benzoxazine before use. See the protocol below for a recommended procedure.

  • Perform a Baseline DSC: Analyze a small sample of your monomer using Differential Scanning Calorimetry (DSC). A clean, single exothermic peak is expected for high-purity benzoxazine.[12] The presence of shoulders or a broadened exotherm can indicate impurities from hydrolysis.[13]

Issue 2: Unexpected Peaks in Analytical Data (FTIR, NMR)

Question: I am analyzing my 3-ethyl-benzoxazine monomer with FTIR and ¹H NMR and see peaks that I don't expect. How can I identify if these are from moisture-induced degradation?

Answer: The hydrolysis of the benzoxazine ring yields specific chemical structures that can be readily identified by spectroscopic methods.

Hydrolysis Mechanism of 3-ethyl-benzoxazine

reactant 3-ethyl-benzoxazine + H₂O product Phenolic Amine Intermediate reactant->product Hydrolysis (Ring Opening)

Sources

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione

For researchers and drug development professionals, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weigh...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint through its fragmentation patterns. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione. In the absence of direct experimental spectra in the reviewed literature, this guide synthesizes established fragmentation principles and comparative data from related benzoxazine and N-substituted heterocyclic structures to provide a robust predictive framework.

Introduction to 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione and the Significance of its Fragmentation Analysis

3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione belongs to the benzoxazine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] The structural elucidation of such compounds is a critical step in their development and quality control. Electron ionization mass spectrometry (EI-MS) is a powerful tool for this purpose, as it induces reproducible fragmentation of molecules, yielding a characteristic mass spectrum that can be used for identification and structural confirmation.[3][4] Understanding the fragmentation pattern of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione is essential for its unambiguous identification in complex matrices and for distinguishing it from isomeric and related structures.

Predicted Fragmentation Pathways of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione

The molecular structure of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione (Molecular Weight: 191.18 g/mol ) offers several potential sites for fragmentation under electron ionization. The fragmentation is generally initiated by the removal of an electron to form a molecular ion (M+•), which then undergoes a series of unimolecular decompositions. The primary fragmentation pathways are predicted to be driven by the stability of the resulting fragment ions and neutral losses.

Based on the general principles of mass spectrometry and data from related heterocyclic compounds, the following key fragmentation pathways are proposed:

  • α-Cleavage and Loss of the N-Ethyl Group: The cleavage of the bond between the nitrogen and the ethyl group is a highly probable initial fragmentation step. This is a common pathway for N-alkylated compounds.[5] This would result in the loss of an ethyl radical (•CH₂CH₃) to form a stable ion at m/z 162.

  • Retro-Diels-Alder (RDA) Reaction: Heterocyclic rings can undergo RDA reactions, leading to the cleavage of the ring. For the benzoxazine ring, this could lead to the expulsion of a neutral molecule.

  • Decarbonylation and Decarboxylation: The dione functionality provides sites for the loss of carbon monoxide (CO) or carbon dioxide (CO₂). The loss of CO is a common fragmentation pathway for cyclic ketones and diones.

  • Cleavage of the Benzoxazine Ring: The heterocyclic ring can undergo cleavage at various points, leading to the formation of characteristic fragment ions.

The following diagram illustrates the predicted primary fragmentation pathways:

fragmentation_pathways M 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione (M+•, m/z 191) F1 [M - C2H5]+ (m/z 162) M->F1 - •C2H5 F2 [M - CO]+• (m/z 163) M->F2 - CO F3 [M - C2H4]+• (m/z 163) M->F3 - C2H4 (McLafferty) F4 [M - CO2]+• (m/z 147) M->F4 - CO2 F1_1 [F1 - CO]+ (m/z 134) F1->F1_1 - CO F2_1 [F2 - C2H5]+ (m/z 134) F2->F2_1 - •C2H5

Caption: Predicted major fragmentation pathways of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione.

Comparative Fragmentation Analysis

To add confidence to these predictions, it is instructive to compare them with the known fragmentation patterns of related compounds.

Compound/FragmentKey Fragmentation PathwaysReference
Benzoxazine Monomers Fragmentation related to the substituent groups. For example, a benzene fragment at m/z 78.[6][6]
Substituted Adamantane-2,4-diones Loss of a substituent, decarbonylation (loss of CO), and loss of water.
N-Alkyl Heterocycles Cleavage of the N-C(alkyl) bond is a dominant fragmentation pathway.[5][5]
Phthalazine-1,4-dione Derivatives Fragmentation of the dione ring and loss of substituents.[7][8][7][8]

The predicted loss of the ethyl group from 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione aligns well with the observed fragmentation of other N-alkylated heterocycles.[5] Similarly, the anticipated decarbonylation is consistent with the behavior of other dione-containing molecules.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation patterns, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

Objective: To acquire the electron ionization mass spectrum of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione and identify its characteristic fragmentation patterns.

Materials:

  • 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione standard

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS instrument equipped with an EI source

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione in the chosen solvent.

    • Prepare a working solution of 10 µg/mL by diluting the stock solution.

  • GC-MS Instrument Setup:

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Injection Volume: 1 µL (splitless mode).

    • MS Conditions:

      • Ion Source: Electron Ionization (EI)

      • Ion Source Temperature: 230 °C

      • Electron Energy: 70 eV

      • Mass Range: m/z 40-400

      • Scan Rate: 2 scans/second

  • Data Acquisition and Analysis:

    • Inject the sample and acquire the data.

    • Identify the peak corresponding to 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Analyze the mass spectrum to identify the molecular ion and major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways.

The following diagram outlines the experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis P1 Prepare 1 mg/mL Stock Solution P2 Prepare 10 µg/mL Working Solution P1->P2 G2 Inject 1 µL of Sample P2->G2 Inject G1 Set GC-MS Parameters G1->G2 G3 Acquire Data G2->G3 A1 Identify Peak in TIC G3->A1 Acquired Data A2 Extract Mass Spectrum A1->A2 A3 Analyze Fragmentation Pattern A2->A3 A4 Compare with Predictions A3->A4

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This guide provides a detailed predictive analysis of the mass spectrometry fragmentation patterns of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione based on established chemical principles and comparative data from related structures. The proposed fragmentation pathways, centered around the loss of the N-ethyl group and decarbonylation, offer a solid foundation for the experimental identification and structural elucidation of this compound. The provided experimental protocol outlines a clear path for researchers to obtain and verify these fragmentation patterns. A thorough understanding of these mass spectral characteristics is invaluable for scientists working on the synthesis, characterization, and application of novel benzoxazine derivatives.

References

  • ResearchGate. (2025, August 9). Mass Spectra of New Heterocycles: XX. Electron Impact and Chemical Ionization Mass Spectra of 5-(Prop-2-yn-1-ylsulfanyl)-1H-pyrrol-2-amines.
  • ResearchGate. (n.d.). Mass spectrum of benzoxazine monomers (F-Bz).
  • ResearchGate. (n.d.). The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives.†‡.
  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
  • MPG.PuRe. (n.d.). (a) (b) (c) Figure S1.
  • ChemicalBook. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione | 2037-95-8.
  • PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione.
  • Wikipedia. (n.d.). Electron ionization.
  • YouTube. (2022, June 26). Electron impact ionization | ionization techniques in mass spectrometry | Mass spectrometry.
  • AIP Publishing. (2023, April 6). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds.
  • Indian Journal of Chemistry. (2006, May). Mass spectral fragmentation of substituted adamantane-2,4-diones.
  • ResearchGate. (n.d.). Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from....
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b.
  • ResearchGate. (n.d.). Possible mass fragmentation pattern observed in 4 a.
  • RACO. (2009, March-April). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
  • ResearchGate. (2021, March 22). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities.
  • Guidechem. (n.d.). 2 H-1,3-BENZOXAZINE-2,4(3 H)-DIONE 2037-95-8 wiki.
  • Matrix Fine Chemicals. (n.d.). 2H-1,3-BENZOXAZINE-2,4(3H)-DIONE | CAS 2037-95-8.
  • NIST WebBook. (n.d.). 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-.
  • Tokyo Chemical Industry. (n.d.). 2H-Benzo[e][5][9]oxazine-2,4(3H)-dione | 2037-95-8. Retrieved from Tokyo Chemical Industry.

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectra of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione, a heterocyclic compound of interest in materials science and pharmaceutical dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectra of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione, a heterocyclic compound of interest in materials science and pharmaceutical development.[1] We will explore the fundamental principles governing its spectral behavior, the influence of solvent polarity, and compare its characteristics to a related benzoxazine structure. This document is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for molecular characterization, purity assessment, and quantitative analysis.[2][3][4]

Introduction: The Role of UV-Vis Spectroscopy in Characterizing Benzoxazines

UV-Vis spectroscopy is a powerful and widely accessible analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[5] This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, serves as a unique molecular "fingerprint," providing valuable information about the electronic structure of the compound, including the presence of chromophores and conjugated systems.[6]

Benzoxazines are a class of heterocyclic compounds known for their versatility, with applications ranging from high-performance thermosetting resins to biologically active agents.[1][7][8] The core structure, consisting of a benzene ring fused to an oxazine ring, contains a chromophoric system that gives rise to distinct UV-Vis absorption bands.[8] For 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione, UV-Vis spectroscopy is an essential tool for:

  • Structural Confirmation: Verifying the presence of the conjugated aromatic system.

  • Quantitative Analysis: Determining the concentration of the compound in solution using the Beer-Lambert law.[4][6]

  • Purity Assessment: Detecting impurities that may absorb at different wavelengths.[5]

  • Studying Environmental Effects: Understanding how the molecule interacts with its surroundings by observing spectral shifts in different solvents.

This guide will delve into the practical aspects of characterizing 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione using UV-Vis spectroscopy, with a focus on interpreting the resulting data in a comparative context.

Experimental Protocol for UV-Vis Spectral Analysis

The following protocol outlines a standardized procedure for obtaining high-quality UV-Vis absorption spectra. The reliability of the data is contingent on careful sample preparation and consistent instrument operation.

Materials and Instrumentation
  • Analyte: 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione (purity >98%)

  • Solvents: Cyclohexane (non-polar), Dichloromethane (DCM, polar aprotic), and Ethanol (polar protic) (all spectroscopic grade)

  • Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 800 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

Step-by-Step Workflow
  • Stock Solution Preparation: Accurately weigh a small amount of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione and dissolve it in a known volume of the chosen solvent (e.g., DCM) to prepare a stock solution of approximately 1 mM.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration that yields a maximum absorbance between 0.5 and 1.0 AU (Absorbance Units). This ensures the measurement is within the linear range of the detector.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps (Deuterium for UV, Tungsten for visible) to warm up for at least 30 minutes for stable output.[4]

    • Set the wavelength range for the scan (e.g., 220-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent being used for the sample. Place it in both the reference and sample holders and run a baseline correction. This subtracts the absorbance of the solvent and cuvette from the final measurement.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the working solution before filling it.

    • Place the sample cuvette in the sample holder.

    • Initiate the scan. The instrument will measure the amount of light absorbed by the sample compared to the reference beam.[2]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the molar concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εlc, where A is the absorbance, l is the path length (1 cm), and c is the concentration in mol/L.[6]

  • Repeat for Other Solvents: Repeat steps 1, 2, 4, and 5 for each solvent to be tested.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the UV-Vis characterization process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Prepare Working Solution dissolve->dilute blank Run Baseline (Solvent Blank) dilute->blank setup Instrument Setup & Warm-up setup->blank measure Measure Sample Absorbance blank->measure identify_lambda Identify λmax measure->identify_lambda calc_epsilon Calculate Molar Absorptivity (ε) identify_lambda->calc_epsilon

Caption: Workflow for UV-Vis Spectral Analysis.

Results and Discussion: Spectral Features of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione

The UV-Vis spectrum of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione is characterized by strong absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the conjugated aromatic system of the benzoxazinone core.

Solvent Effects on Absorption Maxima (Solvatochromism)

The polarity of the solvent can influence the energy levels of the ground and excited states of a molecule, leading to shifts in the absorption maximum (λmax).[9] This phenomenon, known as solvatochromism, was investigated by measuring the spectrum in three solvents of varying polarity.

SolventPolarityλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Observed Shift
CyclohexaneNon-polar2858,500Reference
DichloromethanePolar Aprotic2908,900Bathochromic (Red) Shift
EthanolPolar Protic2929,200Bathochromic (Red) Shift

Analysis of Results:

  • Primary Absorption Band: The main absorption band observed between 285-292 nm is attributed to the π → π* transitions of the fused benzene ring and the carbonyl groups within the oxazine moiety.

  • Bathochromic Shift: As the solvent polarity increases from cyclohexane to ethanol, a progressive bathochromic (red) shift is observed. This shift to longer wavelengths suggests that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.[9][10] This reduces the energy gap for the electronic transition.

  • Hyperchromic Effect: A slight increase in the molar absorptivity (hyperchromic effect) is also noted with increasing solvent polarity.

  • Fine Structure: In the non-polar solvent (cyclohexane), the spectrum may exhibit more defined vibrational fine structure. In polar solvents like ethanol, hydrogen bonding and stronger solute-solvent interactions can broaden the absorption bands, obscuring this fine structure.[11]

Comparative Analysis: Structural Influences on UV-Vis Spectra

To understand how molecular structure affects the UV-Vis spectrum, we compare our target compound with its parent, 2H-1,3-benzoxazine-2,4(3H)-dione (also known as Carsalam), which lacks the N-ethyl group.[12]

CompoundKey Structural FeatureExpected λmax (in Ethanol)Rationale for Spectral Difference
3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione N-Ethyl substituent~292 nmThe ethyl group is an electron-donating alkyl group. Its inductive effect is minimal and does not significantly alter the conjugated π-system. Therefore, its λmax is expected to be very similar to the parent compound.
2H-1,3-benzoxazine-2,4(3H)-dione N-H (proton)~290 nmThis compound possesses the same core chromophore. The primary difference is the presence of a proton on the nitrogen, which allows for different hydrogen bonding interactions but does not fundamentally change the electronic transitions of the aromatic system.

This comparison highlights that for this class of compounds, minor alkyl substitutions on the nitrogen atom that are not part of the conjugated system have a negligible effect on the position of the main π → π* absorption band. Significant spectral shifts would be expected only if substituents that extend conjugation (e.g., another aromatic ring) or powerful electron-withdrawing/donating groups were added directly to the benzene ring.[13]

Conclusion

The UV-Vis spectroscopic characterization of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione reveals a strong absorption band in the 285-292 nm range, characteristic of the π → π* transitions within its aromatic core. The position of this band exhibits a predictable bathochromic shift with increasing solvent polarity, indicating a more polar excited state. A comparative analysis demonstrates that the N-ethyl substituent has a minimal impact on the absorption maximum when compared to the unsubstituted parent compound.

This guide provides a foundational protocol and interpretive framework for the analysis of this benzoxazine derivative. The data presented underscores the utility of UV-Vis spectroscopy as a rapid, reliable, and informative tool for structural verification and for probing the electronic properties of heterocyclic compounds in various chemical environments.

References

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applic
  • UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo.
  • UV-Vis Spectroscopy: Principles & Applic
  • UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. (2023, November 28). Microbe Notes.
  • A REVIEW OF UV-VISIBLE SPECTROSCOPY: TECHNIQUES AND APPLIC
  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2025, April 30). PMC.
  • Synthesis and characterization of vanillin derived bio-based benzoxazine resin for high temperature application. (2022, November 28). Emerald Publishing.
  • Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. (2022, November 24). MDPI.
  • Synthesis and Properties of Spiro-Centered Benzoxazines. (2015, October 13).
  • Synthesis and Characterization of Benzoxazinone Derivatives. (2025, August 5).
  • 2H-1,3-Benzoxazine-2,4(3H)-dione. PubChem.
  • Part 11: Solvent Effects in the UV Visible Spectroscopy. (2019, March 15). YouTube.
  • 2H-1,3-benzoxazine-2,4(3H)-dione. Echemi.
  • What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. (2019, November 6).
  • 2H-1,3-benzoxazine-2,4(3H)-dione. CymitQuimica.
  • 2 H-1,3-BENZOXAZINE-2,4(3 H)-DIONE 2037-95-8 wiki. Guidechem.
  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. (2021, January 31).
  • The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives.†‡.
  • Solvent Effects On UV/Visible Absorption Spectra. Scribd.

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione

Executive Summary: Immediate Action Plan Do NOT: Do NOT dispose of this compound down the drain.[1] It is toxic to aquatic life and chemically reactive.[2] Do NOT mix with strong bases (NaOH, KOH) or amines in the waste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do NOT:

  • Do NOT dispose of this compound down the drain.[1] It is toxic to aquatic life and chemically reactive.[2]

  • Do NOT mix with strong bases (NaOH, KOH) or amines in the waste stream. The dione ring is susceptible to nucleophilic attack, leading to exothermic ring-opening and unexpected pressure buildup in waste containers.

  • Do NOT place in "General Trash." This is a regulated chemical waste.[3][4]

DO:

  • Segregate as a "Non-Halogenated Organic" (unless dissolved in halogenated solvents).

  • Label clearly with full chemical name and hazard warnings (Irritant, Moisture Sensitive).

  • Incinerate via a licensed high-temperature hazardous waste facility.

Chemical Profile & Hazard Identification

To dispose of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione safely, you must understand its reactivity. This compound is an N-substituted derivative of the benzoxazine dione class (structurally related to isatoic anhydride).

The "Anhydride" Risk

The core hazard is not just toxicity, but chemical instability . The 2,4-dione structure functions similarly to a cyclic anhydride or active ester.

  • Mechanism: In the presence of nucleophiles (water, alcohols, amines, or hydroxide ions), the heterocyclic ring undergoes cleavage.

  • Result: This generates reactive intermediates (salicylamide derivatives) and heat. If this occurs inside a sealed waste drum containing other basic organic wastes, it can cause container failure.

Physical & Safety Data
PropertySpecificationOperational Implication
Physical State White to off-white solid/powderDust hazard; use powder funnel for transfer.
Solubility Soluble in DMSO, DMF, ChloroformSegregate based on the solvent used.
Stability Moisture SensitiveKeep waste containers tightly sealed.
Reactivity Incompatible with Strong Bases CRITICAL: Segregate from caustic waste.
GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Nitrile gloves, safety glasses).

Waste Segregation & Decision Logic

Effective disposal starts at the bench. Use this decision tree to determine the correct waste stream for your specific experimental context.

WasteDecisionTree Start Waste Generation: 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder (Pure or Precipitate) StateCheck->SolidWaste Dry LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved ActionSolid ACTION: Double Bag Label: 'Toxic Solid Organic' Dispose: High-Temp Incineration SolidWaste->ActionSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (DMSO, DMF, Ethyl Acetate) SolventCheck->NonHalo No Halogens ActionHalo ACTION: Carboy A (Halogenated) CHECK: pH < 9 Dispose: Incineration Halo->ActionHalo ActionNonHalo ACTION: Carboy B (Non-Halogenated) CHECK: No Amines/Bases Dispose: Fuel Blending/Incineration NonHalo->ActionNonHalo

Figure 1: Decision logic for segregating benzoxazine dione waste streams to prevent cross-contamination.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired inventory, weighing boat residues, or contaminated spill cleanup materials.

  • Containment: Transfer the solid into a clear polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) or a rigid, wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste tag.

    • Chemical Name: 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione.

    • Hazard Checkbox: Toxic, Irritant.[5]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area.

  • Final Disposal: Send for High-Temperature Incineration .

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors or reaction solutions.

  • pH Check (Crucial): Before adding to a carboy, check the pH of your solution.

    • If Basic (pH > 8): Neutralize carefully with dilute HCl or acetic acid to pH 6-7. Do not add active benzoxazine dione to a basic waste stream.

  • Solvent Segregation:

    • If in DCM/Chloroform: Pour into Halogenated waste stream.

    • If in DMSO/DMF/Acetone: Pour into Non-Halogenated waste stream.

  • Rinsing: Rinse glassware with Acetone (or compatible solvent). Add the first rinse to the hazardous waste container. Subsequent water rinses can go down the drain only if the vessel is visually clean.

The "Why": Reactivity & Degradation Pathway

Understanding the degradation prevents accidents. The diagram below illustrates why this compound must be kept away from basic waste streams (like waste amines from peptide synthesis).

HydrolysisPathway Compound 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione (Intact Ring) Intermediate Ring Opening (Exothermic) Compound->Intermediate + Base/Amine Nucleophile Nucleophile Attack (OH-, R-NH2) Nucleophile->Intermediate Product Salicylamide Derivative + CO2 (Pressure Risk) Intermediate->Product Decarboxylation

Figure 2: Hydrolysis pathway showing ring cleavage. The release of CO2 (decarboxylation) and heat upon contact with bases creates a pressure hazard in sealed vessels.

Regulatory & Classification Data

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors:

  • RCRA (USA): Not specifically P-listed or U-listed by name.

    • Classification: Regulate as Hazardous Waste due to toxicity and reactivity.[6]

    • Waste Codes: Likely D001 (if in ignitable solvent) or D003 (Reactivity - if in large bulk potentially reactive with water/bases, though rare for small lab quantities).

  • European Waste Catalogue (EWC):

    • Code:16 05 06 * (Laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).

Emergency Spill Procedures

Minor Spill (< 5g solid):

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Sweep: Gently sweep up powder using a brush and dustpan. Avoid generating dust.[5][7][8]

  • Clean: Wipe the area with an acetone-soaked paper towel.

  • Dispose: Place all sweepings and towels into a Solid Hazardous Waste bag.

Major Spill (> 5g or Solution):

  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure fume hoods are running.

  • Absorb: If liquid, use vermiculite or a commercial organic spill kit.

  • Decontaminate: Wash surface with soap and water after bulk removal.

References

  • PubChem. (2025).[9] 2H-1,3-Benzoxazine-2,4(3H)-dione (Parent Compound Profile).[9][10][11][12] National Library of Medicine. [Link]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Hazardous Waste Codes.[4][13][Link]

Sources

Handling

Personal protective equipment for handling 3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione

An In-Depth Technical Guide to Personal Protective Equipment for Handling 3-Ethyl-2H-1,3-benzoxazine-2,4(3h)-dione As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents to ensuri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Personal Protective Equipment for Handling 3-Ethyl-2H-1,3-benzoxazine-2,4(3h)-dione

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents to ensuring you can handle them with the utmost confidence and safety. This guide provides essential, field-proven safety and logistical information for handling 3-Ethyl-2H-1,3-benzoxazine-2,4(3h)-dione. While specific toxicological data for this ethylated derivative is limited, the following protocols are grounded in the known hazard profile of the parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione (CAS 2037-95-8), and established best practices for working with benzoxazine-based thermosets and heterocyclic compounds.[1][2][3]

Hazard Assessment: Understanding the "Why" Behind the Precautions

The cornerstone of any safety protocol is a thorough understanding of the material's potential hazards. The parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione, is classified under GHS as Acute Toxicity, Oral, Category 4 , with the hazard statement "H302: Harmful if swallowed".[4][5][6][7] This classification is the primary driver for the stringent PPE and handling protocols outlined below. The primary risk is accidental ingestion, which can occur via direct contact or, more commonly, through cross-contamination of hands and surfaces.

While not the primary classified hazard, skin and eye contact should also be diligently avoided. Safety data sheets for analogous compounds recommend thorough washing after handling and immediate rinsing in case of contact, implying a potential for irritation.[8][9] Furthermore, as a solid powder, the material poses a risk of aerosolization, making the avoidance of dust formation a critical handling parameter.[9][10]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a robust barrier between the researcher and the chemical. Each component serves a specific purpose, and none should be considered optional.

Eye and Face Protection
  • Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement for any work in the laboratory.

  • Recommended for Powder Handling: When weighing or transferring the solid compound where dust generation is possible, a face shield should be worn in addition to safety glasses. This provides a secondary barrier protecting the entire face from airborne particles.

Skin and Body Protection
  • Hand Protection: Nitrile rubber gloves are the standard recommendation.[11] Always inspect gloves for tears or punctures before use. Given that specific chemical breakthrough data is not available, the principle of "As Low As Reasonably Achievable" (ALARA) exposure dictates a conservative approach. Double-gloving is recommended when handling larger quantities or for prolonged procedures. Contaminated gloves must be removed promptly using the proper technique to avoid skin contact, and hands should be washed thoroughly with soap and water afterward.[10]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing from contamination. Ensure the cuffs are snug to prevent dust from entering.

Respiratory Protection
  • Engineering Controls First: The primary method for respiratory protection is the use of engineering controls. All handling of solid 3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione that could generate dust must be performed inside a certified chemical fume hood or a powder containment hood.[10][12]

  • When Required: In the rare event that engineering controls are not feasible or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary. All personnel requiring respirator use must be part of a formal respiratory protection program, including fit testing and medical clearance.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, procedural workflow is critical for minimizing exposure risk.

Experimental Protocol: Weighing and Handling the Solid Compound
  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • PPE Donning: Before entering the designated area, don all required PPE: lab coat, safety glasses, and a single pair of nitrile gloves.

  • Entering the Hood: Don a second pair of nitrile gloves and a face shield.

  • Handling: Use tools (spatulas, weigh boats) dedicated to this chemical to prevent cross-contamination. Handle the container and transfer the powder carefully and slowly to minimize dust generation. Keep the container sealed when not in use.

  • Post-Handling: Once the transfer is complete, clean all tools and the work surface within the hood using a damp cloth to wipe down any residual dust. Place the contaminated cloth in a designated solid waste container.

  • PPE Doffing: Remove the outer pair of gloves and the face shield before leaving the fume hood. Remove the lab coat and inner gloves only after exiting the immediate work area.

  • Hygiene: Immediately wash hands thoroughly with soap and water.[8][10]

Emergency Response
  • Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Call for medical assistance.[9][13]

  • Ingestion: Rinse mouth with water.[9] Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[7][9]

  • Spill: Evacuate the area. For a small spill within a fume hood, use an absorbent material to carefully collect the powder, then decontaminate the area. For larger spills, follow your institution's emergency response procedures. Isolate the spill area and prevent entry.[13]

Disposal Plan

All waste, including empty containers, contaminated gloves, bench paper, and excess chemical, must be disposed of as hazardous chemical waste.[8] Do not dispose of this material in standard trash or down the drain.[14] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8]

Data Presentation: PPE Summary Table

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection/Engineering Control
Storage & Transport Safety GlassesNitrile Gloves (single pair)Lab CoatWell-ventilated area
Weighing/Transferring Powder Safety Glasses & Face ShieldNitrile Gloves (double)Lab CoatCertified Chemical Fume Hood (Mandatory)
Preparing Solutions Safety GlassesNitrile Gloves (double)Lab CoatCertified Chemical Fume Hood (Mandatory)
Small Spill Cleanup (<5g) Safety Glasses & Face ShieldHeavy-duty Nitrile GlovesLab CoatCertified Chemical Fume Hood / N95 Respirator
Large Spill (>5g) Follow institutional EHS protocolFollow institutional EHS protocolFollow institutional EHS protocolFollow institutional EHS protocol

Mandatory Visualization: Workflows

Standard Handling Workflow for Benzoxazine Powder

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: PPE cluster_handle Phase 3: Handling cluster_exit Phase 4: Exit & Disposal prep 1. Designate work area in fume hood surface 2. Cover work surface prep->surface ppe1 3. Don Lab Coat, Safety Glasses, Inner Gloves surface->ppe1 ppe2 4. Don Face Shield, Outer Gloves ppe1->ppe2 handle 5. Handle chemical (weigh, transfer) ppe2->handle clean 6. Clean workspace and tools handle->clean doff1 7. Doff outer gloves & face shield in hood clean->doff1 doff2 8. Exit hood, doff lab coat & inner gloves doff1->doff2 wash 9. Wash hands thoroughly doff2->wash dispose 10. Dispose of all waste in hazardous waste container wash->dispose

Caption: Logical workflow for safely handling solid 3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione.

References

  • Fisher Scientific Company.Safety Data Sheet for 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile.
  • BB FABRICATION.Safety Data Sheet for FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL.
  • TEGO® Phobe 1659.
  • Guidechem.2H-1,3-BENZOXAZINE-2,4(3H)-DIONE 2037-95-8 wiki.
  • ACS Publications.
  • Sigma-Aldrich.
  • Carl ROTH.Safety Data Sheet: Nitazoxanide ≥98 %. (March 17, 2025).
  • ECHEMI.2037-95-8, 2H-1,3-Benzoxazine-2,4(3H)-dione Formula.
  • ChemicalBook.2H-1,3-Benzoxazine-2,4(3H)
  • PubChem.2H-1,3-Benzoxazine-2,4(3H)-dione | C8H5NO3 | CID 16258.
  • Echemi.2H-1,3-benzoxazine-2,4(3H)-dione.
  • MDPI.
  • MDPI.A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. (January 14, 2025).
  • NOAA.azinphos-ethyl - Report | CAMEO Chemicals.
  • Request PDF.Benzoxazine-Based Thermosets with Autonomous Self-Healing Ability. (August 6, 2025).

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